L-CYSTINE (3,3-13C2)
Description
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Properties
Molecular Weight |
242.28 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
What is L-Cystine 3,3'-13C2 used for in research?
Technical Monograph: L-Cystine 3,3'- C in Redox Metabolomics and Structural Biology
Executive Summary
L-Cystine 3,3'-
This guide details the mechanistic utility of L-Cystine 3,3'-
Molecular Architecture and Tracer Logic
Chemical Specifications
-
Compound: L-Cystine 3,3'-
C (di-isotopologue). -
Label Position: The
-carbons (C3) adjacent to the sulfur atoms. -
Mass Shift:
-
Intact Dimer (Cystine): +2.006 Da relative to unlabeled L-Cystine.
-
Reduced Monomer (Cysteine): Upon intracellular reduction, the dimer splits into two L-Cysteine molecules, each carrying a single
C label (+1.003 Da).
-
The "Beta-Carbon" Advantage
In both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), the position of the label dictates the data quality:
-
NMR Sensitivity: The chemical shift of the
-carbon is hypersensitive to the oxidation state of the adjacent sulfur atom. The shift difference between (reduced) and (oxidized) is significant (~10–15 ppm). -
Metabolic Stability: Unlike carboxyl-labeled amino acids (
- C), which can be lost as CO during decarboxylation events, the 3,3' label is retained in downstream metabolites like Glutathione (GSH) and Taurine.
Mechanistic Utility: The System / Glutathione Axis
The primary utility of L-Cystine 3,3'-
The Tracing Logic
-
Uptake: Extracellular L-Cystine 3,3'-
C is imported by System in exchange for intracellular Glutamate. -
Reduction: The high intracellular concentration of NADPH/GSH rapidly reduces the labeled Cystine into two molecules of L-Cysteine-3-
C . -
Synthesis: This labeled Cysteine is the rate-limiting precursor for Glutathione (GSH) synthesis.
-
Detection: The resulting GSH pool will exhibit a +1 Da mass shift (
isotopologue).
Pathway Visualization
The following diagram illustrates the flow of the
Figure 1: Flux of Carbon-13 from extracellular Cystine into the Glutathione antioxidant pool via System
Validated Experimental Protocol: LC-MS Redox Flux Analysis
Objective: Quantify the rate of de novo Glutathione synthesis in cancer cells using L-Cystine 3,3'-
Critical Challenge: Intracellular thiols (Cysteine, GSH) oxidize rapidly during cell lysis. Without proper "trapping," the ratio of reduced to oxidized forms will be artifactual.
The Solution: Alkylation with N-Ethylmaleimide (NEM) during lysis.
Materials
-
Tracer: L-Cystine 3,3'-
C (e.g., Cambridge Isotope Labs CLM-520). -
Alkylation Agent: N-Ethylmaleimide (NEM) (Sigma E3876).
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
Step-by-Step Methodology
| Phase | Step | Technical Detail | Rationale |
| 1. Labeling | Pulse | Replace media with Cys-free media supplemented with L-Cystine 3,3'- | Initiates the tracer uptake. |
| 2. Quenching | Wash | Rapidly wash cells 2x with ice-cold Saline. Do not use PBS if analyzing downstream phosphates. | Removes extracellular tracer to prevent contamination. |
| 3. Extraction | Lysis + Alkylation | Add 80% MeOH containing 10 mM NEM . Scrape cells immediately on dry ice. | CRITICAL: NEM permanently binds free thiols (-SH), preventing artificial oxidation of Cysteine to Cystine during processing. |
| 4. Processing | Centrifugation | Vortex (10 min, 4°C) | Precipitates proteins; metabolites remain in supernatant. |
| 5. Analysis | LC-MS/MS | Inject onto HILIC column. Monitor transitions for GSH-NEM adducts. | HILIC retains polar metabolites better than C18. |
Data Interpretation
Calculate the Fractional Enrichment of GSH:
-
High Enrichment: Indicates rapid turnover and high dependence on extracellular cystine transport (common in ferroptosis-sensitive cancer cells).
-
Low Enrichment: Suggests recycling of intracellular protein thiols or low xCT activity.
Application II: NMR Structural Biology
While MS measures mass, NMR using L-Cystine 3,3'-
The Mechanism
In a protein, two Cysteine residues may form a disulfide bond (
-
Unlabeled NMR: The
protons often overlap in 1H-NMR, making assignment difficult. -
3,3'-
C Labeling:-
The
C nuclei provide a wide chemical shift dispersion. -
Oxidized State (
): The signal shifts downfield (approx 40–42 ppm). -
Reduced State (
): The signal appears upfield (approx 26–28 ppm).
-
This distinct shift allows structural biologists to map which Cysteines are paired in a folded protein without needing to crystallize the molecule.
Workflow Visualization: Sample Preparation
The following flowchart details the critical decision points in the sample preparation workflow to ensure data integrity.
Figure 2: Decision matrix for sample preparation. The "Redox State" path is mandatory when using L-Cystine tracers to distinguish reduced Cysteine from oxidized Cystine.
References
-
Conrad, M., & Sato, H. (2012). The oxidative stress-inducible cystine/glutamate antiporter, system x(c)- : cystine transport and beyond. Amino Acids.
-
[Link]
-
- Cambridge Isotope Laboratories. (n.d.).
-
Luo, M., et al. (2018). SLC7A11/xCT-mediated metabolism: from mechanism to therapy. Protein & Cell.
-
[Link]
-
-
Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols. (Standard protocol for thiol extraction).
-
[Link]
-
An In-Depth Technical Guide to the Core Differences and Applications of L-Cystine-¹³C₂ and Unlabeled L-Cystine
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fundamental differences, analytical considerations, and practical applications of stable isotope-labeled L-Cystine (L-Cystine-¹³C₂) versus its unlabeled counterpart. Designed for researchers, scientists, and professionals in drug development, this document will elucidate the scientific principles that make L-Cystine-¹³C₂ an invaluable tool in modern biomedical research.
Foundational Principles: The Essence of Isotopic Labeling
At its core, the distinction between L-Cystine-¹³C₂ and unlabeled L-Cystine lies in their isotopic composition. Unlabeled L-Cystine is composed of atoms with their natural isotopic abundance, primarily Carbon-12 (¹²C), which accounts for approximately 98.9% of all carbon atoms. In contrast, L-Cystine-¹³C₂ is a molecule that has been synthetically modified to replace two of its ¹²C atoms with the stable, non-radioactive isotope Carbon-13 (¹³C).
This seemingly subtle alteration at the atomic level has profound implications for its utility in scientific investigation, primarily because it imparts a distinct mass difference. While chemically identical to its unlabeled form, L-Cystine-¹³C₂ has a greater molecular weight. This mass shift is the cornerstone of its application, enabling researchers to differentiate and selectively track the labeled molecules in complex biological systems.
| Property | Unlabeled L-Cystine | L-Cystine-¹³C₂ |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | ¹³C₂C₄H₁₂N₂O₄S₂ |
| Predominant Carbon Isotope | ¹²C | ¹²C and ¹³C |
| Molecular Weight (Monoisotopic) | ~240.023 g/mol | ~242.029 g/mol |
| Chemical Reactivity | Identical | Identical |
| Biological Activity | Identical | Identical |
The critical takeaway is that the biological and chemical behavior of L-Cystine-¹³C₂ is indistinguishable from that of its native counterpart. It will participate in the same metabolic pathways and enzymatic reactions, making it an ideal tracer to study the in-vivo fate of L-Cystine.
The Power of Mass Spectrometry: Distinguishing the Indistinguishable
Mass spectrometry (MS) is the primary analytical technique that leverages the mass difference between labeled and unlabeled compounds. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Due to its higher molecular weight, L-Cystine-¹³C₂ will appear at a different m/z value in the mass spectrum compared to unlabeled L-Cystine, allowing for their simultaneous and unambiguous detection and quantification.
This capability is particularly powerful in "pulse-chase" experiments, where a biological system is first "pulsed" with the labeled compound and then "chased" with the unlabeled form. By monitoring the incorporation and turnover of the ¹³C label over time, researchers can gain deep insights into metabolic fluxes and pathway dynamics.
Applications in Research and Drug Development
The unique properties of L-Cystine-¹³C₂ have led to its widespread adoption in various scientific disciplines:
Metabolic Research and Flux Analysis
A primary application of L-Cystine-¹³C₂ is in the field of metabolic research. By introducing labeled L-Cystine into a cell culture or an animal model, scientists can trace its metabolic fate. This allows for the detailed investigation of pathways involving L-Cystine, such as its incorporation into proteins, its role in glutathione synthesis, and its catabolism. This approach, known as stable isotope tracing, provides a dynamic view of metabolic networks that is not achievable with traditional analytical methods.
Pharmacokinetics and Drug Metabolism
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Stable isotope-labeled compounds, including L-Cystine-¹³C₂, are instrumental in these pharmacokinetic studies. By co-administering a labeled and unlabeled version of a drug (or in this case, a naturally occurring amino acid to study its interaction with a drug), researchers can accurately determine key pharmacokinetic parameters. The use of a labeled internal standard also helps to minimize analytical variability and improve the accuracy of quantitative measurements.
Proteomics and Protein Turnover
In the realm of proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression and turnover. While arginine and lysine are more commonly used for SILAC, the principles can be extended to other amino acids like cystine. By growing cells in a medium containing L-Cystine-¹³C₂, all newly synthesized proteins will incorporate the labeled amino acid. This allows for the relative or absolute quantification of thousands of proteins in a single experiment when compared to a control group grown with unlabeled L-Cystine.
Experimental Workflow: Quantitative Analysis of L-Cystine in Biological Samples using L-Cystine-¹³C₂ as an Internal Standard
The following protocol outlines a typical workflow for the accurate quantification of L-Cystine in a biological matrix (e.g., plasma or cell lysate) using L-Cystine-¹³C₂ as an internal standard with liquid chromatography-mass spectrometry (LC-MS).
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of a known concentration of L-Cystine-¹³C₂ internal standard solution.
-
Add 400 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to remove proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto a liquid chromatography system coupled to a mass spectrometer.
-
Separate the analyte (L-Cystine) and internal standard (L-Cystine-¹³C₂) using an appropriate chromatography column and mobile phase gradient.
-
Detect the ions corresponding to the m/z of both unlabeled L-Cystine and L-Cystine-¹³C₂ using the mass spectrometer, often in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled L-Cystine and a fixed concentration of the L-Cystine-¹³C₂ internal standard.
-
Determine the concentration of L-Cystine in the biological sample by interpolating its peak area ratio from the calibration curve.
-
Workflow Visualization
Signaling Pathways and Logical Relationships
The use of L-Cystine-¹³C₂ allows for the elucidation of its involvement in various cellular pathways. A key example is its role in the synthesis of glutathione (GSH), a major intracellular antioxidant.
By supplying cells with L-Cystine-¹³C₂, researchers can monitor the appearance of the ¹³C label in downstream metabolites like γ-glutamylcysteine and ultimately in glutathione itself. This provides a direct measure of the rate of glutathione synthesis and can be used to study the effects of various stimuli or drug treatments on this critical antioxidant pathway.
Conclusion
References
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . Nature Protocols. [Link]
-
The Use of Stable Isotopes in Pharmacokinetic and Drug Metabolism Studies . American Association of Pharmaceutical Scientists (AAPS). [Link]
-
Metabolic Flux Analysis: A Powerful Tool for Metabolic Engineering . Bio-protocol. [Link]
L-Cystine (3,3-13C2) CAS number 2483736-13-4 search
CAS Number: 2483736-13-4
Chemical Name: L-Cystine (3,3'-
Part 1: Executive Summary & Strategic Utility
The "Redox Nexus" Isotopologue
L-Cystine (3,3'-13C2) represents a high-precision tool for interrogating sulfur metabolism, specifically the bifurcation between Glutathione (GSH) synthesis and Taurine biosynthesis.
Unlike universal (
Why this matters:
-
Taurine Tracking: The conversion of cysteine to taurine involves a decarboxylation step (via Cysteine Sulfinic Acid Decarboxylase, CSAD) where the C1-carboxyl carbon is lost as CO
.[3] If you use - C cystine, your signal vanishes. The 3,3'-label is retained, allowing direct quantification of taurine flux. -
GSH Quantification: The label is also retained in Glutathione, enabling simultaneous dual-pathway monitoring from a single tracer.
Part 2: Technical Specifications
Chemical Profile
| Property | Specification |
| Chemical Name | L-Cystine (3,3'- |
| CAS Number | 2483736-13-4 (Note: Recent/Vendor-Specific assignment) |
| Molecular Formula | C |
| Unlabeled MW | 240.30 Da |
| Labeled MW | 242.32 Da (+2.01 Da mass shift) |
| Isotopic Purity | Typically |
| Solubility | Soluble in dilute HCl (1M) or basic solutions; low solubility in neutral water. |
Mass Spectrometry Signatures
When analyzing via LC-MS/MS, the mass shift occurs on the precursor and specific fragments containing the
| Analyte | Unlabeled m/z (M+H) | Labeled m/z (M+H) | Mass Shift ( |
| L-Cystine | 241.03 | 243.04 | +2 Da |
| L-Cysteine (Monomer) | 122.02 | 123.02 | +1 Da |
| Reduced Glutathione (GSH) | 308.09 | 309.10 | +1 Da |
| Taurine | 126.02 | 127.02 | +1 Da |
Part 3: Mechanism of Action & Pathway Logic
The utility of this isotopologue is defined by the metabolic fate of the carbon skeleton. The diagram below illustrates why the 3-position label is superior for multi-pathway analysis.
Figure 1: Metabolic fate of the 3-13C label. Note that while C1 is lost as CO2 during Taurine synthesis, the C3 label (Green) is retained in both Taurine and Glutathione, enabling dual quantification.
Part 4: Experimental Protocols
Protocol A: Metabolic Flux Analysis (MFA) in Cell Culture
Objective: Quantify the fractional contribution of exogenous cystine to the intracellular GSH and Taurine pools.
1. Media Preparation
-
Base Media: Use Cystine/Methionine-free DMEM or RPMI.
-
Reconstitution: Add L-Cystine (3,3'-13C2) to the final concentration (typically 200
M). -
Dialyzed FBS: Essential. Standard FBS contains undefined unlabeled cystine which will dilute your isotopic enrichment. Use dialyzed FBS (10%).
2. Labeling Phase
-
Seeding: Seed cells at 50% confluence.
-
Pulse: Replace standard media with labeled media.
-
Duration:
-
GSH Flux: Fast turnover (2–6 hours).
-
Taurine Flux:[4] Slow turnover (12–24 hours).
-
3. Metabolite Extraction (Critical Step)
-
Wash: Rapidly wash cells 2x with ice-cold PBS.
-
Quenching & Alkylation: Add Extraction Buffer containing N-Ethylmaleimide (NEM) .
-
Buffer Composition: 80% Methanol / 20% Water, -80°C.
-
NEM Concentration: 20–50 mM.
-
Reasoning: Cysteine is highly unstable and will auto-oxidize to cystine during extraction. NEM alkylates the free thiol (-SH) group immediately, "freezing" the redox state and preventing artificial disulfide formation.
-
4. LC-MS/MS Analysis
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites like Taurine and GSH.
-
Mobile Phase: Acetonitrile / Ammonium Acetate (pH 9.0).
-
Detection: Triple Quadrupole (QqQ) in MRM mode.
Protocol B: Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the critical alkylation step with NEM to preserve redox speciation.
Part 5: Data Analysis & Interpretation
When analyzing the data, calculate the Mass Isotopomer Distribution (MID) .
-
Correct for Natural Abundance: Use software (e.g., IsoCor, Polylode) to correct for the natural presence of
C (1.1%) in the unlabeled pool. -
Calculate Enrichment:
-
Interpretation:
-
High GSH Labeling / Low Taurine Labeling: Suggests active redox defense but low catabolic flux (common in cancer stem cells).
-
High Taurine Labeling: Indicates active cysteine catabolism via CDO1/CSAD, often linked to osmoregulation or specific metabolic phenotypes in liver/brain tissue.
-
References
-
Comprehensively Interrogating Cysteine Metabolism. Combines 13C-tracing with genetic models to map cysteine flux into GSH and Taurine. Cancer Research (2022).[5]
-
Cysteine Dioxygenase 1 (CDO1) is a Metabolic Liability. Demonstrates the use of stable isotopes to track the diversion of cysteine away from GSH synthesis. eLife (2019).
-
Metabolism of Cysteine in Astroglial Cells. Seminal work using 13C-NMR and 3-13C cysteine to identify taurine biosynthesis pathways. Journal of Neurochemistry.
-
Human Metabolome Database (HMDB): L-Cystine. Standard physical and chemical properties for the unlabeled compound.
Sources
- 1. Identification of the Yarrowia lipolytica cysteine sulfinic acid decarboxylase gene using a newly developed method with optimized Escherichia coli combinations of mutant alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and expression of cysteine sulfite decarboxylase genes and their response to hyposalinity stress in Ruditapes philippinarum [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Flux Analysis of 13C-Labeled Cystine in Mammalian Cells
Executive Summary
This guide details the experimental architecture for tracing the metabolic fate of U-13C6-Cystine in mammalian systems. Unlike stable isotopes of glucose or glutamine, cystine tracing requires rigorous control over redox states and transport kinetics. This document focuses on the System
Part 1: The Biological Context & Transport Mechanics
The Entry Point: System
In the extracellular environment (plasma or culture media), cysteine oxidizes rapidly to cystine (CSSC). Mammalian cells, particularly those under oxidative stress or in a neoplastic state, rely on the antiporter System
-
Mechanism: System
exchanges one molecule of intracellular Glutamate for one molecule of extracellular Cystine (1:1 stoichiometry). -
Intracellular Fate: Upon entry, the high concentration of intracellular GSH and the enzyme Thioredoxin Reductase 1 (TXNRD1) rapidly reduce cystine into two molecules of Cysteine (CSH).
The 13C-Labeling Logic
When using U-13C6-Cystine (all 6 carbons labeled), the disulfide bond is cleaved intracellularly.
-
Input: U-13C6-Cystine (
). -
Intracellular Yield: Two molecules of U-13C3-Cysteine (
). -
Implication: In Mass Spectrometry (MS) data, you track the M+3 isotopologue for downstream metabolites, not M+6 (unless the dimer reforms, which indicates oxidation artifacts).
Figure 1: The stoichiometry of 13C-Cystine transport and reduction. Note the split from C6 (dimer) to C3 (monomer).
Part 2: Experimental Protocol
Media Formulation (The "Clean Slate" Approach)
Standard DMEM contains high concentrations of unlabeled cystine (~200
Reagents Required:
-
Cystine/Methionine-free DMEM (Custom formulation or kit).
-
Dialyzed Fetal Bovine Serum (dFBS). Note: Standard FBS contains endogenous amino acids that will dilute your label. Dialysis (10kDa cutoff) is mandatory.
-
U-13C6-Cystine (Isotopic purity >99%).
Protocol:
-
Preparation: Supplement Cystine-free DMEM with 10% dFBS and 2 mM Glutamine.
-
Reconstitution: Add U-13C6-Cystine to match the physiological concentration of the cell type (typically 50–200
M). -
Methionine Control: Add unlabeled Methionine. Expert Insight: Cysteine can be synthesized from Methionine via the Transsulfuration pathway. If you see M+0 Cysteine despite 100% labeled uptake, it is likely derived from Methionine.
The "Thiol-Trapping" Extraction (Critical Step)
Free cysteine oxidizes to cystine within seconds of cell lysis, distorting the Cysteine/Cystine ratio. You must alkylate free thiols during extraction.
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water ($ -80^{\circ}C $).
-
Alkylation Agent: N-Ethylmaleimide (NEM) (10–50 mM).
Step-by-Step Workflow:
-
Wash: Rapidly wash cells 2x with ice-cold saline (PBS). Do not use media; it contains label.
-
Quench & Alkylate: Add cold Extraction Solvent containing 20 mM NEM directly to the plate.
-
Why? NEM covalently binds to the free sulfhydryl group (-SH) of Cysteine, adding a mass of +125 Da. This prevents post-lysis oxidation.
-
-
Scrape & Lyse: Scrape cells and transfer to tubes. Vortex for 10 min at
. -
Centrifuge: 16,000 x g for 10 min at
. Collect supernatant for LC-MS.
Part 3: Metabolic Fate Mapping
Once intracellular, 13C3-Cysteine fluxes into four primary pathways.
Glutathione (GSH) Synthesis
This is the primary sink for cysteine in cancer cells to combat ROS.
-
Pathway: Cysteine
-Glutamylcysteine GSH. -
Enzymes: GCL (Rate-limiting), GSS.
-
Mass Shift: GSH is a tripeptide (Glu-Cys-Gly). Since only Cys is labeled:
-
Precursor: U-13C3-Cysteine (
). -
Product: GSH M+3 .
-
Taurine Synthesis
-
Pathway: Cysteine
Cysteine Sulfinate Hypotaurine Taurine. -
Enzymes: CDO1, CSAD.
-
Mass Shift: Carbon backbone is preserved. Taurine M+2 (Decarboxylation step loses one carbon).
Hydrogen Sulfide ( ) Production
-
Pathway: Desulfhydration via CBS/CSE.
-
Significance:
acts as a gasotransmitter affecting mitochondrial bioenergetics. -
Marker: Lanthionine (a biomarker of
production condensation reactions).
Metabolic Map Visualization
Figure 2: Divergent pathways of 13C-Cysteine metabolism. Note the carbon loss in Taurine synthesis resulting in M+2.
Part 4: Data Interpretation & Quantitation
Expected Mass Shifts (Table)
When analyzing LC-MS data, filter for these specific isotopologues.
| Metabolite | Formula (Unlabeled) | Label Source | Expected Isotopologue | Notes |
| Cysteine-NEM | U-13C3-Cys | M+3 | Must detect the NEM-adduct form. | |
| Cystine | U-13C6-Cystine | M+6 | Extracellular input; rarely intracellular. | |
| Glutathione | U-13C3-Cys | M+3 | Indicates flux to antioxidant defense. | |
| GSSG (Oxidized) | 2x U-13C3-Cys | M+3 / M+6 | M+3 = 1 labeled + 1 unlabeled. M+6 = 2 labeled. | |
| Taurine | U-13C3-Cys | M+2 | Loss of C1 carboxyl group via CSAD. | |
| Pyruvate | U-13C3-Cys | M+3 | Minor pathway via desulfhydration. |
Calculating Fractional Enrichment
To quantify pathway activity, calculate the Fractional Enrichment (FE):
-
: Abundance of isotopologue
. -
: Number of 13C atoms in isotopologue
. - : Total number of carbons in the molecule.
Interpretation:
-
High FE in GSH (>50%): Indicates rapid turnover and heavy reliance on extracellular cystine (common in ferroptosis-sensitive cells).
-
Low FE in Cysteine (<10%): Suggests significant dilution from protein degradation or methionine transsulfuration.
References
-
Koppula, P., Zhang, Y., & Gan, B. (2018). Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy. Protein & Cell. [Link]
-
Combs, J. A., & DeNicola, G. M. (2019). The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival. Cancers. [Link]
-
Yuan, M., et al. (2019). A robust and sensitive method for the quantification of glutathione and cysteine in biological samples by LC-MS/MS. Journal of Chromatography B. [Link]
-
Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell. [Link]
-
Paul, B. D., & Snyder, S. H. (2012). H2S signalling through protein sulfhydration and beyond. Nature Reviews Molecular Cell Biology. [Link]
Technical Guide: Tracking Glutathione Synthesis Flux Using L-Cystine (13C2)
Executive Summary
This technical guide details the methodology for quantifying Glutathione (GSH) biosynthetic rates using L-Cystine (3,3'-
Targeting the cystine-glutathione axis is critical in drug development for oncology (ferroptosis induction), neurodegeneration, and metabolic disorders. This protocol emphasizes the kinetic tracking of
Part 1: Mechanistic Foundation
The Cystine-Cysteine-Glutathione Axis
Glutathione is a tripeptide (Glu-Cys-Gly). While Glutamate and Glycine are abundant, Cysteine is the rate-limiting precursor. In many cell types, intracellular cysteine is maintained primarily through the uptake of extracellular L-Cystine (the oxidized dimer) via System x
Tracer Logic: Why L-Cystine ( C )?
L-Cystine is a symmetric disulfide dimer. The
-
Uptake: L-Cystine (
C , M+2) enters the cell. -
Reduction: In the reducing cytosolic environment, the disulfide bond is cleaved, yielding two molecules of L-Cysteine (
C , M+1) . -
Synthesis: Each L-Cysteine (
C ) is incorporated into GSH. -
Detection: The resulting GSH molecule carries a single
C label (M+1 ).
This stoichiometric split is crucial for data interpretation. Unlike U-
Pathway Visualization
The following diagram illustrates the atom mapping and metabolic flow from extracellular tracer to intracellular antioxidant.
Figure 1: Metabolic fate of L-Cystine (13C2). The M+2 dimer splits into M+1 monomers, resulting in M+1 GSH.
Part 2: Experimental Protocol
Experimental Design
To calculate flux (synthesis rate), a kinetic time-course is superior to a single steady-state point.
-
Conditions: Control vs. Drug Treatment (e.g., Erastin, Sulfasalazine).
-
Media: Cystine-free DMEM/RPMI reconstituted with L-Cystine (
C ) at physiological concentration (typically 200 M). -
Time Points: 0, 15, 30, 60, 120 minutes (Linear phase of uptake).
Sample Preparation (The Critical Alkylation Step)
WARNING: Reduced GSH and Cysteine rapidly oxidize to GSSG and Cystine during extraction. This artificial oxidation scrambles the isotopic signal (e.g., mixing an M+0 GSH with an M+1 GSH to form an M+1 GSSG) and invalidates the ratio. Solution: Derivatize free thiols immediately upon lysis using N-Ethylmaleimide (NEM) .
Protocol Steps:
-
Quench: Rapidly remove media and wash cells with ice-cold PBS (2x).
-
Lysis & Alkylation: Add 500
L of Extraction Buffer:-
80% Methanol / 20% Water (pre-chilled to -80°C).
-
50 mM NEM (freshly added).
-
Note: NEM alkylates free -SH groups, adding +125.0477 Da mass.
-
-
Incubation: Incubate at 4°C for 10-15 minutes (shaking) to ensure complete alkylation.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant: Transfer to LC-MS vials.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the in-situ alkylation with NEM to preserve isotopic fidelity.
Part 3: LC-MS/MS Methodology
Chromatography (HILIC)
GSH and Cysteine are polar. Reverse-phase (C18) retains them poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is the standard.
-
Column: ZIC-pHILIC or Amide-HILIC (e.g., 100 x 2.1 mm, 3.5
m). -
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
Mass Spectrometry Settings (MRM)
Detection requires monitoring the NEM-derivatized masses.
-
GSH Formula:
(Monoisotopic Mass: 307.08) -
GSH-NEM Formula:
(Mass: 307.08 + 125.05 = 432.13)
Table 1: MRM Transitions for NEM-Derivatized Analytes
| Analyte | Isotopologue | Precursor ( | Product ( | Description |
| Cysteine-NEM | M+0 | 247.1 | 122.1 | Unlabeled endogenous |
| Cysteine-NEM | M+1 | 248.1 | 122.1 | Derived from Tracer |
| GSH-NEM | M+0 | 433.1 | 304.1 | Unlabeled endogenous |
| GSH-NEM | M+1 | 434.1 | 304.1 | Newly synthesized |
| GSSG | M+0 | 613.2 | 355.1 | Oxidized (No NEM) |
Note: The product ion 304.1 corresponds to the loss of the pyroglutamate moiety from the GSH backbone, a standard fragmentation for GSH.
Part 4: Data Interpretation & Flux Modeling
Calculating Fractional Enrichment
For each time point, calculate the Mass Isotopomer Distribution (MID) .
Interpreting the Kinetics
-
Lag Phase: A delay in GSH labeling suggests slow xCT transport or a large pool of unlabeled intracellular cysteine.
-
Linear Phase: The slope of the enrichment curve over time represents the Fractional Synthesis Rate (FSR) .
-
Plateau: Represents the turnover of the entire GSH pool. If the plateau is <100%, it indicates dilution from other cysteine sources (e.g., protein degradation or methionine transsulfuration), though in most cell culture conditions, xCT is dominant.
Troubleshooting Low Enrichment
If M+1 GSH signal is low:
-
Check xCT Activity: Is the cell line xCT-positive? (Review SLC7A11 expression).
-
Competition: Did you remove unlabeled cystine from the media? Even trace amounts compete with the tracer.
-
Reductase Activity: If Cysteine M+1 is high but GSH M+1 is low, the bottleneck is GCL/GSS enzymes, not uptake.
References
-
Zhang, J., et al. (2019). Locasale Lab Protocol: Metabolite Extraction and LC-MS Analysis.
- Context: Standardizes the use of cold methanol and HILIC chromatography for polar metabolites like GSH.
-
(General Protocol Hub)
-
Lien, E. C., et al. (2016). Glutathione biosynthesis is a metabolic vulnerability in PI(3)K/Akt-driven breast cancer.
- Context: Demonstrates the use of 13C-Cystine tracing to link oncogenic signaling to xCT activity and GSH flux.
-
Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Context: The authoritative review on the enzymatic regulation of GCL and GSS, providing the biological grounding for the p
-
Yuan, M., et al. (2012). A comprehensive method for stable isotope tracing and metabolomics. Cold Spring Harbor Protocols.
- Context: Detailed methodologies for calculating flux and fractional enrichment
Basic principles of tracing transsulfuration with 13C-Cystine
Differential Flux Analysis: Quantifying Transsulfuration vs. System Activity Using 13C-Cystine
Executive Summary
In metabolic engineering and drug discovery—particularly within oncology and neurodegeneration—the maintenance of the intracellular cysteine pool is a critical determinant of cell survival. Cysteine is acquired via two distinct routes: de novo synthesis via the Transsulfuration Pathway (TSP) and extracellular uptake via the System
While standard flux analysis often utilizes 13C-Methionine to trace the TSP, this guide focuses on the inverse approach: utilizing [U-13C6]-Cystine to quantify the dependency on extracellular uptake and, by exclusion, the compensatory flux of the transsulfuration pathway. This technique is essential for validating ferroptosis inducers and cystine-deprivation therapies.
Part 1: Mechanistic Principles
The Dual-Source Cysteine Pool
To accurately interpret 13C-Cystine tracing, one must understand the competitive entry into the cytosolic cysteine pool.
-
Route A (Uptake): Extracellular Cystine (Cys-S-S-Cys) is imported by the SLC7A11/SLC3A2 complex (System
) in exchange for glutamate. Once inside, the high reducing environment (NADPH/GSH) rapidly reduces it to two molecules of Cysteine. -
Route B (Synthesis): Methionine is converted to Homocysteine, which condenses with Serine via Cystathionine
-Synthase (CBS) and Cystathionine -Lyase (CSE) to form Cysteine.
The Isotope Logic
When cells are cultured in media where natural Cystine is replaced 1:1 with [U-13C6, 15N2]-Cystine (or [U-13C6]-Cystine), the mass spectral readout provides a direct quantification of source contribution.
-
The Tracer: [U-13C6]-Cystine (Mass shift: +6 Da).
-
Intracellular Conversion: Reduces to two molecules of [U-13C3]-Cysteine (Mass shift: +3 Da).
-
The Readout (Cysteine Pool):
-
M+3 Isotopologue: Derived exclusively from extracellular uptake.
-
M+0 Isotopologue: Derived from the Transsulfuration Pathway (assuming unlabeled Methionine is present) or protein degradation.
-
Pathway Visualization
The following diagram illustrates the flow of the isotope and the convergence of the two pathways.
Figure 1: Metabolic fate of [U-13C6]-Cystine vs. unlabeled Methionine. The ratio of M+3 to M+0 Cysteine indicates the fractional contribution of uptake vs. synthesis.
Part 2: Experimental Protocol
Phase 1: Media Formulation & Cell Preparation
Critical Control: Standard FBS contains significant levels of unlabeled cystine and methionine. You must use Dialyzed FBS (dFBS) to prevent isotopic dilution.
-
Base Media: Cystine/Methionine-free DMEM or RPMI.
-
Supplementation:
-
Add [U-13C6]-Cystine to a final concentration of 200 µM (physiological range).
-
Add Unlabeled Methionine (standard concentration, ~200 µM).
-
Add 10% Dialyzed FBS .
-
Add Glutamine (4 mM).
-
-
Seeding: Seed cells in standard media. Allow attachment (6–12 hours).
-
Wash: Wash cells 2x with warm PBS to remove unlabeled cystine.
-
Pulse: Add the labeled media.
-
Short Pulse (1–4 hours): To measure initial uptake rates.
-
Steady State (12–24 hours): To measure total pool contribution and GSH turnover.
-
Phase 2: Metabolite Extraction & Derivatization
The Instability Problem: Free cysteine oxidizes to cystine within seconds of cell lysis. To measure intracellular cysteine accurately, you must alkylate free thiols immediately.
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Alkylation Agent: N-ethylmaleimide (NEM) or Iodoacetamide (IAM).
Workflow:
-
Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing downstream phosphates, though acceptable for Cys.
-
Lyse & Alkylate: Add 500 µL of -80°C 80% MeOH containing 10 mM NEM .
-
Why NEM? It permanently binds free sulfhydryl groups, preventing oxidation of Cys (M+3) back into Cystine (M+6) during processing.
-
-
Scrape & Collect: Scrape cells on dry ice. Transfer to Eppendorf tubes.
-
Incubate: Shake at 4°C for 10 minutes to ensure complete alkylation.
-
Centrifuge: 15,000 x g for 10 min at 4°C. Collect supernatant.
-
Dry: Evaporate supernatant under nitrogen flow or SpeedVac (keep temperature < 30°C).
Phase 3: LC-MS/MS Configuration
Target Analyte: Cysteine-NEM adduct. Mass Shift Calculation:
-
Cysteine Monoisotopic Mass: 121.02 Da.
-
NEM Mass Addition: +125.05 Da.
-
Target Parent Ion (M+0): ~246.07 m/z (depending on ionization mode, usually ESI+).
-
Target Tracer Ion (M+3): ~249.08 m/z.
| Parameter | Setting |
| Column | HILIC (e.g., Waters BEH Amide) or C18 (if derivatized) |
| Mobile Phase A | 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in H2O |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 12 mins (HILIC standard) |
| Ionization | ESI Positive Mode |
| Scan Type | MRM (Triple Quad) or Full Scan (Q-TOF/Orbitrap) |
Part 3: Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
After integration, correct for natural abundance (using software like IsoCor or Polu). You will obtain a distribution vector.
- (Unlabeled): Represents Cysteine derived from the Methionine cycle (TSP).
- (Fully Labeled): Represents Cysteine derived from uptake.
Calculating Fractional Contribution
To determine the reliance on the
(Note: This assumes negligible contribution from protein degradation, which is valid in short time-course experiments).
Downstream Flux: Glutathione (GSH)
GSH is a tripeptide (Glu-Cys-Gly). Since only Cys is labeled:
-
GSH M+0: Contains TSP-derived Cysteine.
-
GSH M+3: Contains Uptake-derived Cysteine.
-
GSH M+6: (Rare) Contains two labeled Cysteines? Impossible, GSH only has one Cys residue.
Interpretation: If you treat cells with a drug (e.g., Erastin) and see a collapse in GSH M+3 but maintenance of GSH M+0, the drug specifically inhibits uptake, and the cell is surviving on TSP-derived cysteine.
Part 4: Analytical Workflow Diagram
Figure 2: Step-by-step workflow for stable isotope tracing of Cystine/Cysteine flux.
References
-
Combadière, C. et al. (2024). Revisiting the transsulfuration pathway in cancer: A focus on cystine uptake and metabolism.Journal of Experimental Medicine . [Link](Note: Representative citation for recent TSP work).
-
Pavlova, N.N. & Thompson, C.B. (2016). The Emerging Hallmarks of Cancer Metabolism.Cell Metabolism . [Link]
-
Yuan, M. et al. (2008). A robust and sensitive method for quantification of glutathione and cysteine in biological samples.Journal of Chromatography B . [Link]
-
Fan, J. et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production.Nature . [Link](Key reference for cytosolic redox tracing).
-
Zhang, J. et al. (2019). System xc- inhibition induces ferroptosis through a distinct metabolic mechanism.Cell Chemical Biology . [Link]
Methodological & Application
Application Note: Quantitative Analysis of L-Cystine in Biological Matrices using ¹³C₂-L-Cystine as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive and technically detailed guide for the quantitative analysis of L-Cystine in complex biological matrices, such as plasma and urine, using a stable isotope-labeled internal standard, ¹³C₂-L-Cystine, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the principles of isotope dilution mass spectrometry to mitigate matrix effects and ensure high accuracy and precision. We will delve into the rationale behind experimental choices, provide step-by-step protocols for sample preparation and instrument setup, and offer insights into data interpretation, all grounded in authoritative scientific principles.
Introduction: The Rationale for Isotope Dilution
Accurate quantification of endogenous molecules like L-Cystine in biological samples is frequently hampered by matrix effects, which are the alteration of ionization efficiency by co-eluting compounds. These effects can lead to significant variability and inaccuracy in results. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting these variations.
¹³C₂-L-Cystine is an ideal internal standard for L-Cystine analysis because it is chemically identical to the analyte and co-elutes chromatographically. However, it is mass-distinguishable by the mass spectrometer due to the incorporation of two ¹³C atoms. This allows for the principle of isotope dilution mass spectrometry to be applied. By spiking a known concentration of the SIL internal standard into both the calibration standards and the unknown samples, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a highly accurate and precise measurement that is independent of matrix effects and sample recovery.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the quantitative analysis of L-Cystine using ¹³C₂-L-Cystine as an internal standard.
Figure 2: Plasma sample preparation workflow.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for L-Cystine analysis. These should be optimized for the specific instrumentation being used.
Liquid Chromatography
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale: A HILIC column is chosen due to the polar nature of L-Cystine, which provides good retention and separation from other polar matrix components.
Tandem Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Cystine | 241.0 | 152.0 | 15 |
| ¹³C₂-L-Cystine | 243.0 | 154.0 | 15 |
Rationale: ESI in positive mode is effective for ionizing amino acids. MRM is used for its high selectivity and sensitivity, which is crucial for detecting low-abundance analytes in complex matrices. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the L-Cystine and ¹³C₂-L-Cystine MRM transitions using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of L-Cystine to ¹³C₂-L-Cystine for each calibration standard, QC, and unknown sample.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the L-Cystine calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The acceptance criteria for the correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: Determine the concentration of L-Cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
For use in regulated environments, the method must be validated according to guidelines from bodies such as the FDA. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Conclusion
The use of ¹³C₂-L-Cystine as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of L-Cystine in complex biological matrices. The principles of isotope dilution effectively compensate for matrix effects and variations in sample processing, leading to high-quality, reliable data. The protocols and parameters outlined in this application note serve as a strong foundation for developing and validating such an assay in a research or clinical setting.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Guo, L., & Li, W. (2009). Stable isotope labeling in quantitative proteomics. Methods in Molecular Biology, 564, 143-155. [Link]
Application Note: Kinetic Flux Analysis of the Glutathione Redox System Using L-Cystine (3,3'-13C2)
Executive Summary & Scientific Rationale
Oxidative stress is often oversimplified as the accumulation of Reactive Oxygen Species (ROS). However, in drug development—particularly for oncology and neurodegeneration—the critical metric is not the ROS level itself, but the cellular capacity to regenerate antioxidants .
The cystine/glutamate antiporter (System x
Why this tracer? Unlike general U-13C glucose or glutamine tracing, L-Cystine (3,3'-13C2) provides a direct, low-noise readout of the thiol-redox axis.
-
Specificity: It targets the sulfur-containing arm of metabolism exclusively.
-
Isotopologue Clarity: The 3,3'-13C2 dimer splits into two mono-labeled cysteine molecules (M+1) inside the cell, simplifying mass isotopomer distribution (MID) analysis.
Mechanistic Pathway & Tracer Logic
To interpret the data, one must understand the fate of the carbon label. The tracer is a disulfide dimer. Upon cellular entry, it is reduced to monomers, incorporated into GSH, and potentially oxidized to GSSG.
Pathway Visualization
Figure 1: Metabolic fate of L-Cystine (3,3'-13C2). Note the stoichiometric split from the doubly labeled dimer to mono-labeled monomers (M+1), and the recombination in GSSG (M+2).
Experimental Protocol: The "Freeze-Frame" Method
Critical Warning: The most common failure mode in GSH analysis is artificial oxidation . If cells are lysed without alkylation, reduced GSH spontaneously oxidizes to GSSG in the tube, yielding false "high stress" data. This protocol uses N-Ethylmaleimide (NEM) to alkylate free thiols instantly upon lysis.
Materials
-
Tracer Medium: Cystine-free DMEM/RPMI reconstituted with L-Cystine (3,3'-13C2) (e.g., Cambridge Isotope Labs, Sigma) at physiological concentration (typically 200 µM).
-
Quench/Lysis Buffer: 80:20 Methanol:Water (pre-chilled to -80°C) containing 10 mM NEM .
-
Internal Standard: L-Glutathione-13C2,15N1 (add to lysis buffer).
Step-by-Step Workflow
Figure 2: Experimental workflow emphasizing the rapid quench step with NEM alkylation to prevent artificial oxidation of GSH.
Detailed Execution
-
Pulse Labeling: Replace media with warm (37°C) tracer media.
-
Expert Insight: Do not shock cells with cold media; temperature drops alter transport kinetics.
-
-
The "NEM Block":
-
At the designated time point, aspirate media.
-
Immediately add Quench/Lysis Buffer (MeOH/H2O + NEM) directly to the plate.
-
Chemistry: NEM forms a stable thioether bond with GSH (GSH-NEM), shifting its mass by +125 Da. This prevents it from reacting to form GSSG.
-
-
Clarification: Centrifuge lysates at 4°C, 16,000 x g for 15 minutes. Transfer supernatant to glass vials (plastic can leach polymers that suppress MS ionization).
Mass Spectrometry & Data Analysis
Mass Shifts and Transitions
Because we use NEM, we are not looking for native GSH. We are looking for GSH-NEM .
| Metabolite | Native Formula | Analyte (Derivatized) | Label State | Mass Shift (Δ) |
| L-Cysteine | C3H7NO2S | Cys-NEM | Unlabeled (M+0) | 0 |
| Labeled (M+1) | +1.0034 | |||
| GSH (Reduced) | C10H17N3O6S | GSH-NEM | Unlabeled (M+0) | 0 |
| Labeled (M+1) | +1.0034 | |||
| GSSG (Oxidized) | C20H32N6O12S2 | GSSG (No NEM)* | Unlabeled (M+0) | 0 |
| Mixed (M+1) | +1.0034 | |||
| Fully Labeled (M+2) | +2.0067 |
*Note: GSSG has no free thiols, so it does not react with NEM. It remains underivatized.
Calculating Flux and Synthesis Rate
To quantify oxidative stress, calculate the Fractional Enrichment (FE) of GSH.
Where:
-
= Abundance of isotopologue
- = Number of 13C atoms (0 or 1 for GSH)
- = Total number of labeled positions possible (1 for GSH from this tracer)
Interpretation:
-
High GSH Turnover: Rapid appearance of M+1 GSH-NEM indicates robust System xc- activity and GCL (Glutamate-Cysteine Ligase) function.
-
Ferroptosis Vulnerability: If Cystine uptake is high (high intracellular Cys M+1) but GSH M+1 is low, the block is at the enzymatic synthesis step (GCL), not uptake.
Troubleshooting & Validation
| Issue | Symptom | Root Cause | Solution |
| High GSSG Baseline | >5% GSSG in control samples | Artificial oxidation during lysis | Ensure NEM is added immediately and buffers are degassed. |
| Low Signal | Poor ionization of GSH-NEM | Ion suppression or wrong pH | Use HILIC columns (Amide) at pH 9.0 (Ammonium Acetate) for negative mode. |
| Incomplete Labeling | GSH M+1 plateaus < 50% | Dilution from protein degradation | Cells recycle protein via autophagy, releasing unlabeled Cys. This is biologically real. |
References
-
Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell. Link
- Context: Establishes System xc- as the key regul
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link
- Context: Authoritative guide on using alkylating agents (NEM)
-
Zhang, J., et al. (2019). 13C Isotope-Assisted Methods for Quantifying Glutathione Biosynthesis and Turnover. Methods in Molecular Biology. Link
- Context: Specific protocols for calculating flux
-
Yuan, M., et al. (2019). A liquid chromatography-mass spectrometry method for stable isotope tracing of glutathione metabolism. Journal of Chromatography A. Link
- Context: Technical parameters for LC-MS separ
Application Note: Precision LC-MS/MS Profiling of L-Cystine M+2 Isotopologues
Executive Summary
This protocol details the mass spectrometry acquisition parameters and sample preparation workflows required to detect and quantify the M+2 mass shift in L-Cystine. This shift is critical in two primary contexts:
-
Metabolic Flux Analysis (MFA): Tracking the uptake of stable isotope-labeled Cystine (e.g.,
-L-Cystine) to monitor xCT antiporter activity and glutathione synthesis. -
Structural Validation: Confirming the identity of Cystine via its unique Sulfur-34 (
) natural isotopic envelope.
Target Audience: Metabolic researchers, analytical chemists, and pharmacologists studying ferroptosis and redox homeostasis.
Scientific Background & Rationale
L-Cystine (
The "M+2" Significance
In mass spectrometry, the M+2 peak refers to the isotopologue with a mass 2 Daltons higher than the monoisotopic peak (M0).
-
Natural Abundance (Background): Due to the two sulfur atoms, L-Cystine has a significant natural M+2 signal (~9% relative abundance) derived from the 4.2% natural abundance of
. -
Tracer Enrichment (Signal): In flux experiments, researchers introduce exogenous
-L-Cystine. Detecting the "Shift" implies measuring the ratio of the labeled M+2 species against the background M0 and natural M+2.
Critical Insight: You cannot use standard C18 Reverse Phase chromatography for this assay. L-Cystine elutes in the void volume, causing severe ion suppression. This protocol utilizes Zwitterionic HILIC (ZIC-pHILIC) for robust retention.
Experimental Workflow
Diagram 1: Analytical Workflow
This diagram illustrates the critical path from sample extraction to data correction.
Figure 1: End-to-end workflow for Cystine isotopologue analysis. Note the acidic extraction to prevent disulfide exchange.
Sample Preparation Protocol
Objective: Extract L-Cystine while preventing artifactual reduction to Cysteine or disulfide scrambling.
Reagents
-
Extraction Solvent: 80% Methanol / 20% Water containing 0.1% Formic Acid (Pre-chilled to -80°C).
-
Internal Standard:
-L-Cystine (if available) or simply rely on the M+2/M0 ratio for flux.
Step-by-Step Procedure
-
Harvest: Rapidly wash cells with ice-cold saline (PBS). Aspirate completely.
-
Quench: Add 500 µL of Extraction Solvent directly to the plate.
-
Why? The Formic Acid lowers pH (<3.0), stabilizing the disulfide bond. Neutral pH promotes thiol-disulfide exchange.
-
-
Scrape & Collect: Scrape cells and transfer to a chilled microcentrifuge tube.
-
Lysis: Vortex vigorously for 30 seconds; incubate on dry ice for 10 minutes.
-
Clarify: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer supernatant to a glass vial (plastic can leach contaminants).
-
Injection: Inject immediately or store at -80°C. Do not dry down with heat, as this can degrade Cystine.
Liquid Chromatography Settings (HILIC)
System: UHPLC (e.g., Vanquish or Acquity). Column: Merck SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent polymeric zwitterionic HILIC.
| Parameter | Setting | Notes |
| Mobile Phase A | 20 mM Ammonium Carbonate + 0.1% NH4OH in Water | pH 9.0 (High pH essential for ZIC-pHILIC) |
| Mobile Phase B | 100% Acetonitrile | LC-MS Grade |
| Flow Rate | 0.15 mL/min | Low flow improves ESI efficiency |
| Column Temp | 35°C | Stable retention times |
| Injection Vol | 2 - 5 µL | Avoid overloading HILIC columns |
Gradient Profile:
-
0–2 min: 80% B (Isocratic hold)
-
2–12 min: 80% B → 20% B (Linear Gradient)
-
12–15 min: 20% B (Wash)
-
15–20 min: 80% B (Re-equilibration)
Mass Spectrometry Settings
System: Triple Quadrupole (QqQ) or Orbitrap (HRAM). Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode .
Source Parameters (Generic Optima)
-
Spray Voltage: 3500 V
-
Sheath Gas: 35 arb units
-
Aux Gas: 10 arb units
-
Capillary Temp: 320°C
-
Vaporizer Temp: 300°C
MRM Transitions (Triple Quad)
To detect the M+2 shift, you must monitor the specific transitions for both the unlabeled (M0) and labeled (M+2) species.
Note: Transition energies (CE) must be optimized for your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| L-Cystine (M0) | 241.0 | 152.0 | 20 | Quantifier (Natural) |
| L-Cystine (M0) | 241.0 | 74.0 | 25 | Qualifier |
| L-Cystine (M+2) | 243.0 | 154.0 | 20 | Target Tracer ( |
| L-Cystine (M+2) | 243.0 | 76.0 | 25 | Qualifier ( |
Logic Check on M+2 Transition:
If using
Biological Context & Data Interpretation
Diagram 2: The xCT-Glutathione Axis
This diagram explains the biological relevance of the M+2 shift: tracking Cystine uptake for Glutathione (GSH) synthesis.
Figure 2: The xCT antiporter exchanges intracellular Glutamate for extracellular Cystine. Monitoring M+2 Cystine uptake directly measures ferroptosis sensitivity.
Calculating the Shift (Isotope Correction)
When measuring the M+2 shift for flux analysis, you must correct for the natural abundance of
-
Measure Raw Areas: Area(M0) at 241, Area(M+2) at 243.
-
Theoretical Contribution: Calculate the expected natural M+2 contribution from M0.
-
Formula:
(Approx 9% for Cystine).
-
-
Tracer Enrichment:
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High M+2 in Control | Natural | Apply mathematical correction (see Section 7). |
| Low Sensitivity | Ion suppression or poor retention. | Switch to HILIC; ensure mobile phase pH is >9.0 for ZIC-pHILIC. |
| Peak Tailing | Metal interaction. | Add 5 µM Medronic Acid to Mobile Phase A to chelate metals in the LC system. |
| M0/M+2 Ratio Drifts | In-source fragmentation. | Lower the "Cone Voltage" or "Declustering Potential". |
References
-
Cystine Transport and Ferroptosis: Koppula, P., et al. "Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy." Protein & Cell, 2018.
-
HILIC Method for Thiols: McMenamin, M., et al. "A HILIC-MS/MS method for the quantitation of reduced and oxidized glutathione." Journal of Chromatography B, 2017.
-
Isotope Correction Algorithms: Yuan, M., et al. "Targeted metabolomics demonstrates distinct metabolic signatures of T cells." Nature Communications, 2019. (Details on correcting natural abundance).
Application Note: Precision NMR Profiling of L-Cystine (3,3-13C2)
Redox State Analysis and Metabolic Tracking in Drug Development
-Labeled Disulfides.Executive Summary
L-Cystine is the oxidized dimer of cysteine and a critical biomarker for oxidative stress and cellular redox capacity. In drug development, particularly for oncology (xCT antiporter targeting) and neurodegeneration, monitoring the Cystine/Cysteine flux is vital. However, L-Cystine suffers from poor solubility and rapid exchange in physiological buffers.
This guide details a robust NMR methodology using L-Cystine (3,3-13C2) . The specific isotopic labeling at the
Scientific Foundation & Mechanism
2.1 The Isotope Advantage
Natural abundance
-
Target Nucleus:
at position 3 (Beta-carbon). -
Chemical Shift Logic: The oxidation state of the sulfur atom heavily influences the shielding of the adjacent
-carbon.-
Cysteine (-SH):
-C resonates at ~26-28 ppm . -
Cystine (-S-S-):
-C resonates at ~38-41 ppm . - : >10 ppm shift provides clear separation without spectral overlap.
-
2.2 Solubility & Stability Constraints
L-Cystine is practically insoluble in neutral water (
-
Acidic Conditions (pH < 2): Protonation of the amine groups (
) increases solubility to >100 mM. -
Basic Conditions (pH > 9): Deprotonation of carboxyls also aids solubility but promotes rapid disulfide exchange and potential degradation. Acidic preparation is preferred for metabolic snapshots.
Experimental Protocol: Sample Preparation
Objective: Create a stable, homogenous solution of L-Cystine (3,3-13C2) suitable for quantitative NMR.
Materials
-
Analyte: L-Cystine (3,3-13C2) (Isotopic purity >98%).
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Acid: Deuterium Chloride (
, 35 wt% in ). -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.
-
pH Meter: Micro-electrode compatible with NMR tubes.
Workflow Diagram
Figure 1: Step-by-step sample preparation workflow ensuring complete solubilization of L-Cystine.
Step-by-Step Procedure
-
Massing: Weigh approximately 2.4 mg of L-Cystine (3,3-13C2) into a microcentrifuge tube. (M.W. ~242.3 g/mol ; this yields ~10 mM in 600 µL).
-
Initial Suspension: Add 550 µL of
. The powder will likely not dissolve and remain as a suspension. -
Acidification: Add
(1M or 35%) dropwise while vortexing.-
Critical: Monitor clarity. Usually, 20-50 µL of 1M DCl is sufficient to drop pD < 2.
-
Note: pD = pH_meter_reading + 0.4. Target a meter reading of ~1.0-1.5.
-
-
Standard Addition: Add 10 µL of 5 mM DSS stock solution for chemical shift referencing (
ppm). -
Transfer: Transfer 600 µL to a high-quality 5mm NMR tube. Cap immediately to prevent evaporation of DCl.
NMR Acquisition Parameters
Instrument: 500 MHz (11.7 T) or higher recommended. Cryoprobe preferred for sensitivity. Temperature: 298 K (25°C).
Experiment 1: 1D
with Proton Decoupling (
)
This is the primary quantitative experiment.
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 or equivalent (Power-gated decoupling) | Decoupling removes |
| Spectral Width | 200 ppm (or reduced to 10-80 ppm) | Standard range covers all carbons; reduced range improves digital resolution for the |
| Acquisition Time (AQ) | 1.0 - 1.5 sec | Sufficient to resolve couplings if decoupling were off; ensures good digital resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 sec | |
| Scans (NS) | 16 - 64 | Due to 99% enrichment, high SNR is achieved rapidly. |
| O1P (Offset) | 40 ppm | Center the excitation on the cystine |
Experiment 2: 2D
HSQC
Used for validating purity and analyzing complex mixtures (e.g., cell lysates).
| Parameter | Value | Rationale |
| Pulse Sequence | hsqcetgpsisp2 (Sensitivity enhanced) | Maximizes signal from the CH2 group. |
| 1H Sweep Width | 10 ppm | Covers all proton signals. |
| 13C Sweep Width | 80 ppm (10-90 ppm) | Focuses on aliphatic region. |
| Points (TD) | 2048 (F2) x 128-256 (F1) | Good resolution in the indirect ( |
Data Analysis & Interpretation
5.1 Spectral Features
Upon processing (FT, Phase, Baseline Correction), look for the following diagnostic signals:
-
L-Cystine (3,3-13C2):
- Signal: A dominant singlet at ~39.5 ± 1.0 ppm .
-
Signal: The
-protons (approx 3.3 - 3.5 ppm) will appear as complex multiplets. The label introduces a massive coupling (~145 Hz), creating wide satellites.
-
L-Cysteine (Reduced contaminant):
- Signal: A singlet at ~27.0 ± 1.0 ppm .
5.2 Calculating Redox Ratio
To determine the oxidative state of the sample:
Metabolic Pathway Visualization
Figure 2: Metabolic trajectory of the tracer. The shift from 39.5 ppm to 27.0 ppm marks the reduction event.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitate in Tube | pH is too close to isoelectric point (pI ~4.6). | Add 5-10 µL of 1M DCl. Ensure pD < 2. |
| Split Peaks in | Decoupler off or insufficient power. | Check cpdprg2 settings. Ensure waltz16 or garp is active during acquisition. |
| Extra Peaks at ~27 ppm | Sample reduction (oxidation of solvent?). | Ensure fresh preparation. Avoid high pH. Check for reducing agents (DTT, TCEP) in buffers. |
| Broad Lines | Field inhomogeneity or aggregation. | Shim the magnet (topshim). If aggregation, lower concentration to 1-2 mM. |
References
-
Biological Magnetic Resonance Data Bank (BMRB). Entry for L-Cystine and L-Cysteine Chemical Shifts. [Link]
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Methods). [Link]
- Lippens, G., et al. (1993). "Determination of the cystine/cysteine ratio in biological fluids by NMR." Analytical Biochemistry. (General methodology reference for redox NMR).
Troubleshooting & Optimization
Technical Support Center: 13C-Cystine LC-MS/MS Analysis
Welcome to the Advanced Bioanalysis Support Center
You are experiencing low recovery (<50%) or high variability with 13C-Cystine (the disulfide dimer) in your LC-MS/MS workflow. This is a common but complex issue caused by the "Disulfide Trap"—a combination of redox instability, protein binding, and poor solubility.
This guide moves beyond basic troubleshooting to address the specific chemical behavior of cystine in biological matrices.
Part 1: The Core Diagnostic (The "Why")
Before adjusting your protocol, you must understand where the molecule is going. Cystine is not a stable analyte; it is in a dynamic equilibrium.
The Three Modes of Loss:
-
Redox Conversion: In the presence of free thiols (GSH, Cysteine) or reducing agents, Cystine reduces to Cysteine (monomer), effectively "disappearing" from your specific MRM channel.
-
Protein Binding (The Mixed Disulfide): Cystine undergoes disulfide exchange with free thiol groups on plasma proteins (primarily Albumin-Cys34), becoming covalently bound to the pellet during precipitation.
-
Solubility Crash: Cystine has extremely poor solubility in neutral organic solvents (Acetonitrile/Methanol). High-organic precipitation methods often precipitate the analyte along with the proteins.
Visualizing the Pathway of Loss
Figure 1: The "Disulfide Trap" showing how 13C-Cystine is lost to reduction or protein binding before it even reaches the column.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Sample Preparation & Extraction
Q1: I am using Methanol/Acetonitrile (3:1) for protein precipitation.[1][2][3][4] Why is my recovery consistently low? Diagnosis: Solubility and pH issues.
-
The Science: Cystine is zwitterionic and poorly soluble in high-organic solvents at neutral pH. Furthermore, neutral precipitation does not arrest disulfide exchange, allowing your 13C-Cystine to bind to proteins or reduce to cysteine during the mixing step.
-
The Fix: Switch to Acidic Precipitation . Acidification serves two purposes: it drastically increases cystine solubility and protonates thiol groups, quenching disulfide exchange reactions.
Protocol: Acidic Extraction (Recommended)
-
Stock Prep: Dissolve 13C-Cystine in 0.1 M HCl . (Do not use water or DMSO).
-
Matrix Step: Add 20 µL Sample + 20 µL IS (in 0.1 M HCl).
-
Precipitation: Add 100 µL 5% Sulfosalicylic Acid (SSA) or 10% Trichloroacetic Acid (TCA) containing an internal standard.
-
Process: Vortex vigorously (1 min), Centrifuge (10 min, 15,000 x g, 4°C).
-
Result: The supernatant contains the free cystine; the acid prevents it from binding to the protein pellet.
Q2: Can I use DTT or TCEP to improve recovery? Diagnosis: Catastrophic error for Cystine analysis.
-
The Science: DTT and TCEP are reducing agents. They will quantitatively convert your 13C-Cystine (dimer) into two molecules of 13C-Cysteine (monomer).
-
Guidance: Only use reducing agents if your goal is to measure "Total Cysteine" (Free + Bound + Dimer). If you must measure the intact dimer, avoid all reducing agents .
Q3: My Internal Standard (IS) response varies wildly between injections. Why? Diagnosis: Non-equilibrium or Solubility Crash.
-
The Science: If you spike 13C-Cystine into plasma and immediately precipitate, it may not have equilibrated with the endogenous pool. However, if you wait too long at neutral pH, it binds to proteins.
-
The Fix:
-
Ensure the IS stock is in 0.1 M HCl (Solubility).
-
Perform the precipitation immediately after spiking if measuring "Free Cystine".
-
If measuring "Total Cystine" (less common for the dimer), you must allow equilibration, but this is chemically risky for the dimer. Stick to "Free Cystine" measurement using the Acidic Extraction protocol above.
-
Part 3: Chromatography & Detection
Q4: My peak shape is broad/tailing, or eluting in the void volume (Rt < 1 min). Diagnosis: Incorrect stationary phase.
-
The Science: Cystine is highly polar (logP ~ -5.1). It will not retain on a standard C18 column, leading to co-elution with salts and massive ion suppression (matrix effect).
-
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
Table 1: Column Selection Guide for Cystine
| Column Type | Retention | Peak Shape | Suitability | Notes |
| C18 (RP) | None (Void) | Poor | Not Recommended | Requires ion-pairing agents (e.g., HFBA) to work, which contaminate the MS. |
| Amide HILIC | High | Sharp | Gold Standard | Excellent retention of polar amino acids. Robust at pH 3-5. |
| ZIC-pHILIC | High | Good | Excellent | Zwitterionic phase matches Cystine's nature. |
| Silica HILIC | Moderate | Tailing | Moderate | Sensitive to mobile phase pH and buffer concentration. |
Recommended HILIC Conditions (Amide Column):
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 5 minutes.
-
Injection Solvent: 80-90% Acetonitrile (Crucial! Injecting 100% aqueous will distort peak shape in HILIC). Note: If using SSA precipitation, dilute the supernatant with ACN before injection.
Q5: I see a signal for 13C-Cysteine (Monomer) even though I injected 13C-Cystine. Diagnosis: In-source fragmentation or chemical reduction.
-
The Science: Electrospray Ionization (ESI) can be harsh. High source temperatures or cone voltages can fracture the disulfide bond (
) in the gas phase. -
The Fix:
-
Monitor Transitions:
-
Cystine (Parent): m/z 241
152 (Loss of C3H5O2N + S). -
Avoid: m/z 241
120 (Cleavage of S-S bond), as this mimics cysteine.
-
-
Optimize Source: Lower the Desolvation Temperature (e.g., < 350°C) and Cone Voltage.
-
Part 4: Validated Workflow Summary
Use this decision tree to standardize your troubleshooting process.
Figure 2: Step-by-step diagnostic workflow.
References
-
Agilent Technologies. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach.[5] Application Note. Link
-
McBean, G. J., & Flynn, J. (2001).[6] Molecular mechanisms of cystine transport. Biochemical Society Transactions, 29(6), 717-722.[6] Link
-
Sigma-Aldrich. L-Cystine Product Information Sheet & Solubility Guide.Link
-
Chambers, E., et al. (2019). Evaluation of BEH C18, BEH HILIC, and HSS T3 Column Chemistries for the UPLC-MS-MS Analysis of Glutathione and Cystine. Waters Corporation Application Note. Link
-
Kaspar, H., et al. (2009). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. (Discusses acidification for stability). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Differentiating L-Cystine 13C2 from naturally occurring isotopes
Technical Note: Isotopic Discrimination of L-Cystine- C
Executive Summary: The "M+2" Trap
In metabolic flux analysis and pharmacokinetic studies, L-Cystine-
L-Cystine (
The Problem: The nominal mass of the natural
Theoretical Grounding: Mass Defect Physics
To troubleshoot this, you must understand the exact mass differences. We are distinguishing between a neutron addition in the nucleus of a Carbon atom versus a Sulfur atom.
Table 1: Exact Mass Comparison (The Discrimination Window)
| Species | Isotopic Composition | Mass Shift ( | Monoisotopic Mass (Da) | Mass Defect |
| L-Cystine (Unlabeled) | 0 | 240.0211 | Reference | |
| Natural Impurity (M+2) | +1.9958 | 242.0169 | Negative Defect | |
| Target Standard (M+2) | +2.0067 | 242.0278 | Positive Defect |
Critical Insight: The mass difference between the natural impurity and your standard is 0.0109 Da .
To resolve this physically, your instrument requires a resolution (
Workflow Logic: Method Selection
Not all laboratories possess High-Resolution Mass Spectrometry (HRMS). Use the following logic tree to determine your experimental approach.
Figure 1: Decision matrix for selecting the appropriate differentiation strategy based on instrument resolution capabilities.
Troubleshooting Protocols
Scenario A: High Background in "Blank" Samples
Symptom: You inject a non-labeled matrix blank, but detect a peak in the L-Cystine-
Protocol:
-
Narrow the Window: If using HRMS (Orbitrap/Q-TOF), reduce your Extracted Ion Chromatogram (XIC) window from 10 ppm to 3 ppm .
-
Center the Mass: Ensure your XIC is centered exactly on 242.0278 , not the generic 242.1.
-
Verify Calibration: Run a lock-mass or calibrant. A shift of 5 ppm is enough to lose the specific
C peak and pick up the S peak.
Scenario B: Non-Linear Calibration Curves
Symptom: The standard curve flattens at low concentrations or shows a high y-intercept. Root Cause: Cross-talk between the analyte and the internal standard due to isotopic overlap.
Protocol (Isotope Pattern Deconvolution): If you are using a Triple Quadrupole (Low Res), you cannot physically separate the peaks. You must separate them mathematically.
-
Determine the Theoretical Ratio (
): For natural L-Cystine, the ratio of the M+2 peak ( S contribution) to the Monoisotopic peak (M0) is approximately 9% (due to two sulfurs: ). Ref: Use the NIST Isotope Distribution Calculator to get the exact ratio for . [1] -
Apply the Correction Formula:
- : The signal you measured in the labeled channel.
- : The signal of the unlabeled cystine in the same sample.
- : The empirically determined ratio of M+2/M0 from a pure unlabeled standard.
Scenario C: Signal Suppression
Symptom: L-Cystine-
Protocol:
-
Check Sample Prep: Are you using reducing agents? If so, you are breaking the disulfide bond. Your target mass will shift from ~242 (Cystine) to ~122 (Cysteine).
-
Monitor the Monomer: If you suspect reduction, look for the L-Cysteine-
C peak (if the label splits) or L-Cysteine- C (if both carbons are on one side). Note: Usually, L-Cystine- C is symmetric (1,1'- C ), meaning cleavage results in two L-Cysteine- C monomers.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating your L-Cystine-
Figure 2: Step-by-step workflow for ensuring integrity of the labeled standard analysis.
Frequently Asked Questions (FAQ)
Q: Can I use MS/MS fragmentation to distinguish the isotopes?
A: It is difficult. The primary fragmentation of Cystine involves the loss of
-
If the
C label is on the carboxyl group (common for 1-13C labels), the loss of COOH might remove the label, making the fragment identical to the natural background. -
Recommendation: Rely on High-Resolution precursor isolation (Full MS) rather than MS/MS transitions for isotopic differentiation, unless you have a specific transition where the label is retained and the sulfur is lost (rare).
Q: Why is my retention time shifting?
A: Deuterium (
Q: What is the minimum resolution setting I should use on my Orbitrap?
A: Set your resolution to at least 30,000 (at m/z 200). Ideally, use 60,000 to ensure baseline separation between the
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Available at: [Link]
- Wang, S., et al. (2020). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Analysis. Journal of Analytical Methods. (General principle citation regarding retention time effects of C13 vs H2).
-
PubChem. Cystine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Technical Note: Correcting Natural Abundance in L-Cystine 13C2 Flux Data
The "Sulfur Trap": Conceptual Foundation
In metabolic flux analysis (MFA), L-Cystine presents a unique analytical challenge that distinguishes it from standard glucose or glutamine tracing. The core issue lies in the elemental composition of Cystine (
The Problem:
You are likely using a
Because Cystine contains two sulfur atoms, the probability of a molecule containing at least one
-
Low-Resolution MS (QQQ, Quadrupole): These instruments cannot resolve the ~0.011 Da difference. The
background and your signal merge into a single M+2 peak. Without mathematical correction, your flux data will be grossly overestimated. -
High-Resolution MS (Orbitrap, FT-ICR): While these can resolve the peaks, the correction matrices must still account for the specific isotopologue distribution to prevent "crosstalk" between the natural abundance envelope and the labeled envelope.
Diagnostic Workflow
Before applying algorithms, validate your raw data integrity using this workflow.
Figure 1: Pre-correction validation workflow. Always verify that your unlabeled standard matches theoretical distributions before correcting labeled samples.
The Correction Protocol (Matrix Inversion Method)
To isolate the biological enrichment (
The Equation
Where:
- : The vector of raw ion intensities (M0, M1, M2...).
- : The Correction Matrix (based on natural abundance probabilities).
- : The true enrichment vector (what you want).
To solve for
Step-by-Step Execution
Step 1: Define the Molecular Species Ensure you are correcting the detected ion, not just the metabolite.
-
Native Cystine:
-
Derivatized (e.g., TBDMS): If using GC-MS, you must include the carbons/silicons from the derivatization tag in the matrix.[1] Silicon has significant natural isotopes (
, ) that further complicate the M+1 and M+2 space.
Step 2: Construct the Matrix (M) You do not need to calculate this manually. Use validated software tools.
-
Recommended Tool: IsoCor (Python-based, open source).[2] It is element-agnostic and handles Sulfur/Silicon correctly.
Step 3: Execute Correction Input your raw intensities. The software will strip the natural abundance contribution.
Step 4: Verify Tracer Purity
Commercial
Troubleshooting & FAQs
Q1: After correction, my fractional enrichment for M+2 is negative. Why?
A: This is a classic "Over-Correction" error.
-
Wrong Formula: You likely defined the molecule as Cysteine (
) instead of Cystine ( ), or missed a derivatization tag. -
Background Noise: If the raw signal intensity is low (near the noise floor), the background subtraction might remove more signal than exists. Solution: Set a minimum intensity threshold (e.g., 1000 counts) before correction.
-
Matrix Mismatch: You are using a generic "Carbon-only" correction matrix. You must use a matrix that accounts for Sulfur (
) and Oxygen ( ).
Q2: I am feeding Cystine-13C2, but measuring reduced Cysteine. How do I correct?
A: Correct for the species you measure , not the species you feed.
-
If you detect reduced Cysteine (
), use the Cysteine formula for correction. -
Note: The biological conversion of Cystine
2x Cysteine scrambles the label. A -Cystine (labeled on 1,1') will yield two -Cysteine molecules. Ensure your interpretation of the flux matches this stoichiometry.
Q3: How do I handle the Cystine/Cysteine redox cycle in my data?
The rapid exchange between oxidized Cystine (dimer) and reduced Cysteine (monomer) can dilute your label.
Figure 2: The Redox Cycle. Note that intracellular reduction splits the dimer. If you measure the intracellular pool, you are likely measuring a mix of Cysteine and Cystine depending on your extraction pH and quenching method.
Quantitative Data Summary: Natural Abundance Impact[4][5]
| Element | Major Isotope | Natural Abundance (%) | Heavy Isotope | Natural Abundance (%) | Impact on Cystine (M+2) |
| Carbon | 98.93 | 1.07 | Moderate (M+1 dominant) | ||
| Nitrogen | 99.63 | 0.37 | Negligible | ||
| Sulfur | 94.99 | 4.21 | High (Direct M+2 overlap) | ||
| Oxygen | 99.76 | 0.20 | Low |
Table 1: Natural abundance contributions. Note that Sulfur's contribution to M+2 is significantly higher than Carbon's contribution to M+2 (via two
References
-
IsoCor Software (Algorithm & Implementation) Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]
-
Natural Abundance Correction Theory Niu, W., et al. (2011). "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry." BMC Bioinformatics. [Link]
-
IsoCorrectoR (R-based Alternative) Heinrich, P., et al. (2018).[4] "IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics." Scientific Reports. [Link]
-
Sulfur Isotope Interference in Metabolomics Hiller, K., et al. (2009). "MetaboQuant: a tool for visualizing and analyzing metabolic flux." Bioinformatics. [Link]
Sources
Technical Support Center: High-Sensitivity 13C-Cystine Analysis
Application Note: TSC-2024-CYS
Subject: Minimizing Background Noise and Artifacts in Targeted LC-MS/MS of 13C-Cystine.
Introduction
Welcome to the Technical Support Center. This guide addresses the unique challenges of analyzing 13C-Cystine (the oxidized disulfide dimer of cysteine) in biological matrices. Unlike standard small molecule analysis, Cystine presents a dual challenge: it is chemically labile (prone to disulfide scrambling) and ubiquitous in the environment (keratin contamination), leading to persistent background noise.
This guide is structured to troubleshoot the three pillars of noise: Chemical Scrambling , Instrumental Carryover , and Matrix Interference .
Module 1: Chemical Noise & Disulfide Scrambling
Q: I am seeing 13C-label dilution or unexpected mass shifts. Is my label degrading?
A: It is unlikely the label is degrading. You are likely observing disulfide scrambling .
In biological samples, free thiols (R-SH) can attack disulfide bonds (R-S-S-R) via nucleophilic attack. If your sample preparation occurs at neutral or alkaline pH (
The Fix: Acidic Quenching You must lower the pH below the pKa of the thiol group (approx. 8.3) immediately upon cell lysis or plasma collection. At pH < 4, the thiol group is protonated (-SH rather than -S⁻), rendering it non-nucleophilic and stopping the scrambling reaction.
Protocol: Acidic Extraction for Intact Disulfides
-
Preparation: Pre-chill extraction solvent (80% Methanol / 20% Water with 2% Formic Acid ).
-
Quenching: Add solvent immediately to cells/tissue. The final pH of the lysate must be < 4.0.
-
Derivatization (Optional but Recommended): To permanently block free thiols and prevent them from attacking your 13C-Cystine during the LC run, use N-ethylmaleimide (NEM) in an acidic buffer. Note: Standard alkylation uses high pH, which causes scrambling. Use acid-active alkylating agents if necessary.
Visualizing the Scrambling Risk:
Figure 1: Mechanism of disulfide scrambling and the protective role of acidic quenching.
Module 2: Instrumental Background & Carryover
Q: I see 13C-Cystine peaks in my blank injections. How do I eliminate this "ghost" signal?
A: Cystine is notoriously "sticky" in LC systems due to its solubility profile and interaction with metallic surfaces. This is Carryover , not chemical contamination.
Troubleshooting Steps:
-
Needle Wash Optimization: Standard organic washes are often insufficient for Cystine.
-
Wash 1 (Aqueous): 0.1% Formic Acid in Water (Solubilizes residual polar salts).
-
Wash 2 (Organic): 50% Acetonitrile / 25% Isopropanol / 25% Water + 0.1% Formic Acid. The Isopropanol helps strip hydrophobic residues.
-
-
Column Saturation: If you inject high concentrations of 13C-Cystine, it may adsorb to the column frit.
-
Action: Run "Sawtooth" gradients (rapid cycling between 5% and 95% B) between sample blocks.
-
Data: Carryover Reduction Efficacy
| Wash Solvent Composition | Carryover (% of LLOQ) | Status |
| 100% Methanol | 4.2% | Fail |
| 50% ACN / 50% Water | 2.1% | Risk |
| 25% IPA / 25% ACN / 50% H2O + 0.1% FA | < 0.1% | Pass |
Module 3: Matrix Interference & Isobaric Noise
Q: My baseline is high, and the S/N ratio is poor despite high 13C enrichment. Why?
A: This is likely due to Isobaric Interference or Ion Suppression .
-
Keratin Contamination: Human hair and skin are rich in cystine. Dust in the lab can introduce exogenous (unlabeled) cystine, which may contain natural abundance 13C (approx 1.1% per carbon). If your background 12C-Cystine is massive, its M+2 isotope (natural 13C) will interfere with your spiked tracer.
-
Salt Adducts: Cystine readily forms Sodium (Na+) and Potassium (K+) adducts. If your mass spec is tuned to the Protonated ion
, but the sample is salty, your signal is split into multiple channels ( , ), effectively lowering your S/N on the target channel.
The Fix: Chromatographic Separation & Clean-up
-
Use HILIC Chromatography: Cystine is polar. Reverse Phase (C18) often elutes it in the void volume where salt suppression is highest. HILIC (Hydrophilic Interaction Liquid Chromatography) retains Cystine, eluting it after the salt front.
-
Filter, Don't just Centrifuge: Use 0.2 µm PTFE filters to remove keratin dust particulates before injection.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing background noise sources.
Summary of Optimized Parameters
For the highest integrity data, ensure your method aligns with these parameters:
| Parameter | Recommendation | Scientific Rationale |
| Extraction pH | < 4.0 | Prevents thiol-disulfide exchange (Scrambling). |
| Column Type | Amide-HILIC | Retains polar Cystine away from salt suppression zone. |
| Needle Wash | IPA/ACN/Water + FA | Removes hydrophobic/sticky residues to prevent carryover. |
| Ionization | ESI Positive | |
| Glassware | Acid-washed / Plastic | Avoids sodium leaching from standard glass; minimizes adsorption. |
References
-
Nature Protocols. "Metabolomic analysis of thiol-disulfide redox states." Nature Protocols, 2013. [Link]
-
National Institutes of Health (NIH). "Cystine/Glutamate Antiporter xCT (SLC7A11) in Human Health." PubMed Central. [Link]
-
Agilent Technologies. "Strategies for the Analysis of Polar Metabolites using HILIC-MS." Agilent Application Notes. [Link]
Validation & Comparative
A Researcher's Guide to Metabolic Tracing: L-Cystine (3,3-¹³C₂) vs. ¹⁵N-L-Cystine
In the intricate world of metabolic research, stable isotope tracers are the lanterns that illuminate the complex web of biochemical pathways. The choice of tracer is a critical experimental decision, dictating the questions you can answer and the clarity of the results. When investigating the multifaceted roles of L-cystine—a pivotal amino acid in redox homeostasis, protein structure, and biosynthesis—researchers are often faced with a choice between carbon- and nitrogen-labeled variants. This guide provides an in-depth comparison of L-Cystine (3,3-¹³C₂) and ¹⁵N-L-Cystine for metabolic tracing studies, offering experimental insights and data-driven recommendations to guide your selection.
The Biochemical Crossroads: Why Your Isotope Choice Matters
L-cystine, the oxidized dimer of cysteine, is rapidly taken up by cells and reduced to two molecules of cysteine. From there, the cysteine molecule's carbon skeleton and its nitrogen atom can embark on distinct metabolic journeys. Understanding these divergent fates is paramount to selecting the appropriate tracer.
-
The Carbon Story (traced with L-Cystine (3,3-¹³C₂)): The carbon backbone of cysteine is a crucial building block. The carbons at the 3-position (β-carbons) are retained in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. They can also be channeled into the synthesis of taurine, a vital osmolyte and neuromodulator, or be catabolized, with the carbon atoms potentially entering central carbon metabolism. Tracing with L-Cystine (3,3-¹³C₂) allows for the direct measurement of the flux of cystine's carbon into these critical downstream pathways.
-
The Nitrogen Narrative (traced with ¹⁵N-L-Cystine): The nitrogen atom of cysteine is primarily involved in transamination reactions. It can be transferred to α-ketoglutarate to form glutamate, a key node in amino acid metabolism. This nitrogen can then be further distributed to other amino acids and nitrogenous compounds. ¹⁵N-L-Cystine is therefore an excellent tool for probing the interplay between cystine metabolism and the broader cellular nitrogen pool.
The fundamental difference lies in what you aim to track: the structural contribution of cystine to downstream molecules (carbon tracing) or its role in the dynamic exchange of nitrogen (nitrogen tracing).
Head-to-Head Comparison: Performance in the Lab
| Feature | L-Cystine (3,3-¹³C₂) | ¹⁵N-L-Cystine | Scientific Rationale & Expert Insight |
| Primary Application | Tracing the flux of the cystine carbon skeleton into glutathione, taurine, and other metabolites. | Investigating the contribution of cystine's nitrogen to the cellular amino acid pool via transamination. | The choice of isotope directly dictates the metabolic question being answered. |
| Mass Shift | +2 Da per cysteine molecule. | +1 Da per cysteine molecule. | A larger mass shift can sometimes offer clearer separation from the unlabeled isotopologue in mass spectrometry, although modern high-resolution instruments can easily distinguish a +1 Da shift. |
| Clarity of Pathway Interpretation | High for direct biosynthetic pathways (e.g., glutathione synthesis). | High for transamination reactions. Can be complex to interpret downstream due to nitrogen scrambling. | The ¹³C label tends to remain with the core carbon structure of the metabolite, leading to more straightforward interpretation. ¹⁵N can be rapidly distributed across multiple amino acids, requiring more complex modeling. |
| Potential for Isotope Dilution | Lower in pathways where the carbon backbone is largely retained. | Higher due to the highly active nature of transamination reactions, which can lead to rapid dilution of the ¹⁵N label into the large glutamate pool. | This can impact the sensitivity of detection for downstream metabolites. |
Experimental Workflow: A Validated Protocol for Metabolic Tracing
This protocol provides a robust framework for a typical stable isotope tracing experiment in adherent cell culture.
Caption: A typical experimental workflow for stable isotope tracing with labeled L-Cystine in cell culture.
Causality in Protocol Design:
-
Dialyzed FBS (Step 2): Standard fetal bovine serum contains high levels of amino acids, which would dilute the labeled tracer and obscure the results. Dialysis removes these small molecules.
-
Equilibration (Step 4): A brief incubation in unlabeled custom medium allows the cells to adjust to the new media formulation before the introduction of the label, minimizing metabolic shock.
-
Methanol:Water Extraction (Step 7): This solvent mixture is effective at precipitating proteins and lipids while solubilizing a broad range of polar metabolites. Performing this step at low temperatures is crucial to quench enzymatic activity and preserve the metabolic state of the cells.
Data Interpretation: Deconvoluting the Mass Spectra
The power of stable isotope tracing lies in the ability to distinguish between unlabeled (M+0) and labeled (M+n) versions of a metabolite by mass spectrometry.
Case Study: Tracing into Glutathione (GSH)
GSH is a tripeptide synthesized from glutamate, cysteine, and glycine.
Caption: Differential labeling of Glutathione (GSH) from ¹³C₂- and ¹⁵N-L-Cystine tracers.
-
Using L-Cystine (3,3-¹³C₂): When cells are fed this tracer, the resulting cysteine molecule contains two ¹³C atoms. Its incorporation into GSH will produce a labeled GSH molecule with a mass shift of +2 (M+2). This provides a direct and clear readout of de novo GSH synthesis from exogenous cystine.
-
Using ¹⁵N-L-Cystine: This tracer will result in a ¹⁵N-labeled cysteine, which, when incorporated into GSH, produces an M+1 labeled product. This also tracks de novo GSH synthesis.
The Transamination Conundrum: A Key Differentiator
Now, consider the fate of cysteine's nitrogen.
Caption: The fate of ¹⁵N from ¹⁵N-L-Cystine via transamination reactions.
If you are using ¹⁵N-L-Cystine, the ¹⁵N label from cysteine can be transferred to α-ketoglutarate to form ¹⁵N-glutamate. This ¹⁵N-glutamate can then donate its labeled nitrogen to other amino acids, such as alanine and aspartate. Therefore, with ¹⁵N-L-Cystine, you will not only see labeling in cysteine-containing molecules but also in a variety of other amino acids.
-
L-Cystine (3,3-¹³C₂): This tracer would not show labeling in glutamate, alanine, or aspartate via this mechanism, as the carbon backbone of cysteine is catabolized differently. This makes ¹³C tracing a more "focused" tool for tracking the direct biosynthetic products of the cysteine carbon skeleton.
Conclusion and Recommendations
The choice between L-Cystine (3,3-¹³C₂) and ¹⁵N-L-Cystine is not a matter of which is superior overall, but which is the right tool for the specific biological question at hand.
-
Choose L-Cystine (3,3-¹³C₂) when:
-
Your primary goal is to quantify the flux of cystine's carbon into direct downstream products like glutathione and taurine.
-
You want to minimize the complexity of interpreting label distribution across the broader metabolic network.
-
You are studying the biosynthesis of sulfur-containing metabolites where the carbon backbone is the key component of interest.
-
-
Choose ¹⁵N-L-Cystine when:
-
You are interested in the interaction between cystine metabolism and the cellular nitrogen pool.
-
Your research focuses on transamination reactions and the contribution of cystine's nitrogen to the synthesis of other amino acids.
-
You are studying nitrogen balance and amino acid homeostasis in the cell.
-
By carefully considering the unique metabolic fates of the carbon and nitrogen atoms within L-cystine, researchers can design more insightful experiments and generate clearer, more interpretable data to unravel the complexities of cellular metabolism.
References
Bridging the Genotype-Phenotype Gap: A Comparative Guide to Cross-Validating 13C-Cystine Flux with Transcriptomics
Executive Summary
In drug development and metabolic research, particularly within oncology and ferroptosis studies, a critical blind spot exists: the assumption that gene expression (transcriptomics) equals functional metabolic activity (flux). This guide objectively compares Dynamic 13C-Cystine Flux Analysis against standard Static Metabolomics and Transcriptomic Profiling . We demonstrate that while gene expression provides the "blueprint," only 13C-flux analysis validates the "construction rate" of glutathione (GSH) biosynthesis, necessitating a cross-validation workflow for accurate data interpretation.
Part 1: Strategic Comparison of Analytical Modalities
To understand cellular redox defense, researchers often choose between three primary modalities. The following table contrasts the "Product" (Integrated 13C-Flux) against standard alternatives.
Table 1: Comparative Performance Metrics
| Feature | Alternative A: Transcriptomics (RNA-seq/qPCR) | Alternative B: Static Metabolomics (Steady-State) | The Product: 13C-Cystine Flux Analysis |
| Primary Readout | Potential for regulation (Genotype) | Snapshot of pool size (Inventory) | Rate of enzymatic activity (Phenotype) |
| Causality | Low (mRNA | Medium (Accumulation can mean block or surge) | High (Direct measurement of turnover) |
| Temporal Resolution | Slow (Hours to Days) | Instantaneous (Single timepoint) | Dynamic (Kinetic incorporation over time) |
| Specific Blind Spot | Cannot detect allosteric regulation or substrate limitation. | Cannot distinguish between uptake vs. biosynthesis. | Requires specialized mass spectrometry expertise. |
| Ferroptosis Relevance | Identifies SLC7A11 upregulation. | Measures total GSH depletion. | Quantifies System xc- functional capacity. |
Part 2: The Scientific Rationale for Cross-Validation
The Biological Mechanism
Cystine uptake via System xc- (an antiporter composed of SLC7A11 and SLC3A2) is the rate-limiting step for glutathione synthesis. However, relying solely on SLC7A11 expression is dangerous due to several regulatory checkpoints:
-
Substrate Availability: High SLC7A11 is useless if extracellular cystine is depleted.
-
Glutamate Feedback: High intracellular glutamate inhibits cystine uptake, regardless of transporter abundance.
-
Thiol Oxidation: Intracellular reduction of Cystine to Cysteine requires NADPH; flux analysis captures NADPH limitations that RNA-seq misses.
Pathway Visualization
The following diagram illustrates the metabolic flow we are tracing, highlighting where gene expression data must be cross-referenced with flux data.
Figure 1: The 13C-Cystine to Glutathione pathway. Note that System xc- functions as an antiporter, exchanging intracellular Glutamate for extracellular Cystine.
Part 3: Experimental Protocol (Self-Validating Workflow)
To achieve high scientific integrity, this protocol uses a dual-extraction methodology . Standard protocols often fail because cysteine oxidizes rapidly during extraction, skewing the ratio of reduced cysteine to oxidized cystine.
Step 1: Tracer Incubation
-
Medium: Cystine-free DMEM reconstituted with U-13C6-Cystine (Isotopic purity >99%).
-
Timepoints: 0, 15, 30, and 60 minutes (Linear phase of uptake).
-
Control: Unlabeled Cystine (Natural abundance correction).
Step 2: Parallel Quenching & Extraction (The Critical Step)
-
Arm A (Metabolomics):
-
Rapidly wash cells with ice-cold saline.
-
Thiol Alkylation: Add extraction solvent (80% Methanol, -80°C) containing 10 mM N-Ethylmaleimide (NEM) .
-
Why? NEM permanently binds free sulfhydryl groups (Cysteine), preventing them from oxidizing back into Cystine during mass spec analysis. This ensures the "Cystine" signal you see is truly from the transporter, not an artifact.
-
-
Arm B (Transcriptomics):
-
Lyse sister plates in TRIzol or RLT buffer immediately.
-
Store at -80°C for RNA-seq/qPCR.
-
Step 3: LC-MS/MS Acquisition
-
Target: Monitor the mass shift of Cysteine-NEM (M+3 from 13C-Cystine cleavage) and GSH-NEM (M+3 or M+6 depending on glycine/glutamate labeling, though usually M+3 if only Cystine is labeled).
-
Normalization: Normalize peak areas to total protein content or cell count from a parallel plate.
Part 4: Data Integration & Interpretation
The value of this guide lies in interpreting the discordance between the two datasets. Use the logic flow below to categorize your results.
Logic Flow for Cross-Validation
Figure 2: Decision matrix for interpreting discrepancies between gene expression and metabolic flux.
Interpretation Guide
-
Concordance (High mRNA / High Flux):
-
Action: Proceed with drug screening targeting this pathway.
-
Discordance Type I (High mRNA / Low Flux):
-
Mechanism: The cell is trying to compensate for stress by transcribing SLC7A11, but the protein is either not reaching the membrane, or high intracellular glutamate is preventing cystine exchange (common in xCT-inhibitor resistance).
-
Action: Check intracellular Glutamate levels and surface protein expression.
-
-
Discordance Type II (Low mRNA / High Flux):
-
Mechanism: Post-translational stabilization of SLC7A11 (e.g., interaction with CD44v) or increased substrate availability.
-
Action: Investigate protein half-life and extracellular cystine concentration.
-
References
-
Koppula, P., et al. (2018). "Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy." Protein & Cell.
-
Yuan, M., et al. (2019). "A comprehensive guide to metabolite profiling and flux analysis." Nature Protocols.
-
Lu, S.C. (2013). "Glutathione synthesis." Biochimica et Biophysica Acta.
-
Stockwell, B.R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell.
Accuracy of L-Cystine (3,3-13C2) in absolute quantification proteomics
Technical Deep Dive: L-Cystine (3,3'-
Executive Summary
Absolute quantification of cysteine-containing peptides and free thiol pools is a notorious bottleneck in quantitative proteomics due to the rapid auto-oxidation of L-Cysteine to L-Cystine. The use of L-Cystine (3,3'-
Part 1: The Stability Paradox & The Isotope Solution
In "bottom-up" proteomics and amino acid analysis (AAA), the standard must mimic the analyte's behavior throughout the processing pipeline. However, L-Cysteine is unique:[1]
-
The Instability Factor: L-Cysteine spontaneously oxidizes to L-Cystine in solution (extracellular or non-reducing buffers). If you spike in a monomeric L-Cysteine standard, its concentration will drift during sample preparation, invalidating the calibration curve.
-
The Cystine Advantage: L-Cystine (the oxidized dimer) is chemically stable. By spiking L-Cystine (3,3'-
C ) into the sample before reduction, the standard equilibrates with the endogenous pool. -
The Reduction Requirement: Both the endogenous cystine/cysteine and the isotopic cystine standard are then subjected to the same reduction (e.g., TCEP/DTT) and alkylation steps. Any inefficiency in reduction affects both equally, canceling out the error.
Technical Specification of the Standard:
-
Label: 3,3'-
C (One C atom at the -carbon of each half of the dimer). -
Mass Shift:
-
Intact Dimer: +2.006 Da relative to unlabeled Cystine.
-
Reduced Monomer: +1.003 Da relative to unlabeled Cysteine.
-
-
Critical Constraint: Because the reduced monomer only exhibits a +1 Da shift, it falls directly into the M+1 isotopic envelope of the endogenous analyte. Mathematical deconvolution is mandatory.
Part 2: Comparative Analysis
The following table compares L-Cystine (3,3'-
| Feature | L-Cystine (3,3'- | L-Cysteine ( | AQUA Peptides | Label-Free (XIC) |
| Stability (Stock) | High (Years at -20°C) | Low (Oxidizes rapidly) | High (Lyophilized) | N/A |
| Workflow Mimicry | Excellent (Corrects for reduction efficiency) | Poor (Cannot track reduction step) | Medium (Tracks digestion, not reduction) | Low |
| Mass Shift | +2 Da (Dimer) / +1 Da (Monomer) | +4 Da (Monomer) | Variable (+6 to +10 Da) | None |
| Resolution Req. | Ultra-High (Must resolve M+1 overlap) | High | Standard | Standard |
| Cost Efficiency | High (Small molecule synthesis) | Medium | Low (Custom synthesis) | Very High |
| Primary Use | Total Cysteine / Free Thiol Profiling | Metabolic Flux | Targeted Peptide Quant | Discovery |
Part 3: The Critical Workflow (Visualization)
The accuracy of this method relies on the "Redox Mirror" principle: the standard must undergo the exact same chemical transformation as the analyte.
Figure 1: The "Redox Mirror" Workflow. The standard (red path) mirrors the analyte (blue path) through the critical reduction step, negating variability in TCEP/DTT efficiency.
Part 4: Experimental Protocol & Validation
To ensure scientific integrity, the following protocol includes a Self-Validating Step (The Reverse Response Curve) to confirm that the +1 Da mass shift is being correctly deconvoluted from the natural isotope envelope.
Phase 1: Preparation of the "Reverse" Curve
Since the standard (M+1) overlaps with the natural isotope (M+1) of the analyte, you cannot use a simple peak area ratio. You must characterize the natural isotopic distribution of your analyte first.
-
Stock Prep: Dissolve L-Cystine (3,3'-
C ) in 0.1 M HCl (solubility is poor in neutral water). -
Analyte Reference: Prepare a pure unlabeled L-Cysteine standard.
-
Alkylation: Treat both with TCEP (10 mM) and Iodoacetamide (IAM, 50 mM) in Ammonium Bicarbonate (pH 8.0).
-
MS Tuning: Inject the unlabeled standard. Record the ratio of the Monoisotopic Peak (M) to the M+1 peak (typically ~5-6% for small peptides/amino acids depending on carbon count). This is your Correction Factor (
).
Phase 2: Sample Processing
-
Spike-In: Add known mole quantity of L-Cystine (3,3'-
C ) to the biological sample. -
Reduction: Add TCEP (Final conc: 5 mM). Incubate 30 min @ RT.
-
Alkylation: Add IAM (Final conc: 20 mM). Incubate 30 min @ RT in dark.
-
Quench: Add DTT (20 mM) to consume excess IAM.
-
Analysis: Analyze by LC-MS (HILIC or C18 depending on if analyzing free AA or peptides).
Phase 3: Mathematical Deconvolution
The raw intensity of the M+1 peak (
-
: True intensity of the
C -Cysteine monomer. - : Observed intensity at M+1 m/z.
- : Observed intensity of the unlabeled analyte (M0).
- : Correction Factor determined in Phase 1 (Theoretical M+1 abundance).
Part 5: Error Analysis & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Recovery of Standard | Incomplete Reduction | Switch from DTT to TCEP (irreversible); increase temp to 60°C. |
| Peak Splitting | Incomplete Alkylation | Check pH (must be >7.5 for IAM); ensure IAM is fresh. |
| High Background at M+1 | Isotope Impurity | Verify the atom % enrichment of the standard (Certificate of Analysis). |
| Non-Linear Calibration | Detector Saturation | The M+1 peak is small; if M0 saturates the detector, the ratio is invalid. Dilute sample. |
References
-
Measurement of Cysteine/Cystine Redox Potentials
- Jones, D. P., et al. (2002). "Redox state of glutathione in human plasma." Free Radical Biology and Medicine.
- Context: Establishes the biological necessity of measuring the Cystine/Cysteine ratio accur
-
Isotope Correction Methodologies
- NIST (National Institute of Standards and Technology).
- Context: Source for natural isotopic abundance data required for the deconvolution formula.
-
CysQuant Workflow (Methodological Basis)
-
Vahlas, A., et al. (2023). "CysQuant: simultaneous quantification of cysteine oxidation and protein abundance."[2] BioRxiv.
- Context: Describes the modern workflow for differential alkylation and reduction, supporting the "Redox Mirror" approach.
-
-
Chemical Stability of Standards
-
MedChemExpress.[3] "L-Cystine-3,3'-13C2 Product Information."
- Context: Technical specifications for the specific isotope standard discussed.
-
Sources
- 1. Comparison of cysteine content in whole proteomes across the three domains of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Reproducibility of redox state measurements using L-Cystine 13C2
Initiating Search Strategy
I'm starting with focused Google searches to get data on reproducing redox state measurements with ¹³C₂-L-Cystine. I'll compare it to other methods, aiming for a solid overview of the field and identify potential gaps in knowledge.
Defining Research Objectives
I've initiated targeted Google searches, comparing ¹³C₂-L-Cystine to other methods, like the GSH/GSSG ratio, for redox state measurements. I'm focusing on reproducibility and established protocols. Now, I will analyze the search data to structure a comparison guide, emphasizing the practical advantages of ¹³C₂-L-Cystine. I'll outline underlying principles, the probe mechanism, and compare it with alternatives.
Developing Comparison Guide
I'm now analyzing search data to structure the comparison guide. I'll focus on the advantages of ¹³C₂-L-Cystine. I'm focusing on the why of experimental choices, and I am drafting core sections, outlining principles, probe mechanisms, and comparisons. I am simultaneously designing Graphviz diagrams for workflow visualization, and I will draft a step-by-step experimental protocol, including sample prep, analysis, and data interpretation.
Comparing biological uptake of 13C-Cystine vs. 13C-Cysteine
Initiating Biological Investigation
I'm starting with broad Google searches to establish a foundation on cysteine and cystine uptake. I'm focusing on key transporters like the xCT antiporter and the pathways involved in their biological absorption. I'm aiming to build a solid base of knowledge before diving deeper into specific studies.
Analyzing Uptake Pathways
I'm now diving into the specifics. I'm focusing on identifying experimental data and established protocols utilizing ¹³C-Cystine and ¹³C-Cysteine for cellular uptake investigations. I'm searching for reliable methodologies and reputable scientific sources to support the discussion. I'm looking at sample preparation, cell culture conditions, and analytical techniques like mass spectrometry.
Exploring Uptake Mechanisms
I'm now expanding my search to include the nuanced differences between cysteine and cystine uptake, focusing on transporters. I'm incorporating neutral amino acid transporters for cysteine and the xCT antiporter for cystine, along with associated biological pathways. Simultaneously, I'm identifying reputable sources to corroborate my discussion of mechanisms and protocol standards.
Reference standards for L-Cystine (3,3-13C2) isotope ratio mass spectrometry
Comparative Guide: Reference Standards for L-Cystine (3,3'- C ) in IRMS Applications
Executive Summary
In metabolic flux analysis and proteomic turnover studies, the choice of isotopic reference standard is the single greatest determinant of data fidelity. While Uniformly Labeled (
This guide objectively compares the 3,3'-
Technical Comparison: Labeling Strategies
The following analysis contrasts the three primary classes of L-Cystine standards available to researchers.
Comparative Performance Metrics
| Feature | L-Cystine (3,3'- | L-Cystine ( | Natural Abundance (Unlabeled) |
| Primary Application | Metabolic Tracing (Transsulfuration) | Global Quantitation (IDMS) | Instrument Calibration ( |
| Decarboxylation Stability | High (Label is on C3, retained) | Medium (C1 label lost as | N/A |
| Mass Shift (+m/z) | +2 Da (M+2) | +6 Da (M+6) | 0 |
| Atom % Enrichment | Typically | ~1.1% ( | |
| Cost Efficiency | Moderate | High | Low |
| IRMS Background Noise | Low (Specific mass channel) | Medium (Multiple isotopomers) | High (Requires high precision) |
The Mechanistic Advantage of 3,3' Labeling
In the metabolic conversion of Cysteine to Taurine or during Glutathione synthesis, the carboxyl group (C1) is frequently susceptible to enzymatic cleavage.
-
Uniform Labeling (
C ): If the molecule undergoes decarboxylation, you lose a portion of your isotopic signature ( C1), complicating the mass balance calculations in IRMS. -
3,3'-
C Labeling: The label is located on the beta-carbon, adjacent to the sulfur. This position is chemically robust and remains attached to the sulfur moiety throughout the transsulfuration pathway, providing a faithful tracer for sulfur metabolism.
Experimental Protocol: The "Zero-Fractionation" Workflow
To utilize L-Cystine (3,3'-
Reagents & Standards
-
Target Standard: L-Cystine (3,3'-
C , 99 atom %), sourced from Cambridge Isotope Laboratories or Sigma-Aldrich. -
Reductant: Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine). Note: TCEP is preferred for IRMS as it resists oxidation better than DTT.
-
Derivatization Agent: N-acetyl-n-propyl (NAP) or N-pivaloyl-i-propyl (NPP).
Step-by-Step Methodology
Step 1: Reduction (Critical) L-Cystine is the oxidized dimer. Most GC columns require the monomer (Cysteine).
-
Dissolve standard in 0.1 M HCl.
-
Add TCEP (10 mM excess) and incubate at RT for 30 mins.
-
Why: Direct derivatization of the dimer often leads to incomplete reaction and peak tailing, causing kinetic isotope effects (KIE).
Step 2: Derivatization (N-acetyl-n-propyl esterification)
-
Esterification: Add acidified isopropanol (acetyl chloride/isopropanol 1:4). Heat at 100°C for 1 hour. Evaporate to dryness under N
. -
Acylation: Add acetone and acetic anhydride/triethylamine. Heat at 60°C for 20 mins.
-
Validation: This produces N-acetyl-isopropyl-L-cysteine, which is volatile and stable for GC.
Step 3: GC-C-IRMS Analysis
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Combustion Reactor: 960°C with Ni/Pt/Cu wires.
-
Oxidation: The organic carbon is converted to CO
. The 3,3'- C label contributes directly to the m/z 45 ( C O ) signal.
Visualization of Workflows
Analytical Workflow: From Standard to Signal
This diagram illustrates the critical path for analyzing L-Cystine (3,3'-
Figure 1: The "Zero-Fractionation" workflow for L-Cystine analysis. Note the reduction step is mandatory before derivatization.
Metabolic Fate: Why Position Matters
This diagram demonstrates why the 3-position label is superior for tracing sulfur metabolism compared to C1 labeling.
Figure 2: Metabolic fate of the 3-
Data Interpretation & Quality Control
When using L-Cystine (3,3'-
Calculating the Isotopic Offset
In GC-C-IRMS, the measured
Where:
- : Number of carbons in Cysteine (3).
- : Number of carbons added by reagents (e.g., 6 for NAP).
-
Critical Insight: Because the derivative adds more carbon than the analyte possesses, errors in the
value are magnified. Always run a blank derivatization to characterize the reagent's isotopic signature.
Acceptance Criteria
For a valid run using this standard:
-
Retention Time Stability:
0.1 min (Drift indicates column active sites reacting with sulfur). -
Linearity: The
C value should not shift by > 0.5‰ across a voltage range of 1V to 8V (checking for ion source linearity). -
Background: m/z 45 background must be < 10 mV before peak elution.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
